Demethylolivomycin B
Description
structure given in first source; aureolic acid analog produced by Streptomyces aburaviensis PA-39856
Properties
CAS No. |
86917-63-7 |
|---|---|
Molecular Formula |
C55H78O26 |
Molecular Weight |
1155.2 g/mol |
IUPAC Name |
[6-[[6-[4-[4-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C55H78O26/c1-20(56)44(61)50(67)52(69-10)31-13-29-11-28-12-30(77-38-18-36(51(24(5)73-38)75-26(7)57)80-37-15-33(60)45(62)21(2)70-37)14-32(59)42(28)48(65)43(29)49(66)53(31)81-40-17-34(46(63)23(4)72-40)78-39-16-35(47(64)22(3)71-39)79-41-19-55(9,68)54(25(6)74-41)76-27(8)58/h11-12,14,20-25,31,33-41,44-47,51-54,56,59-65,68H,13,15-19H2,1-10H3 |
InChI Key |
OWKNXUZSQLJLDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC(=C4C(=C3)C=C5CC(C(C(=O)C5=C4O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)C(C(=O)C(C(C)O)O)OC)O)O)O |
Synonyms |
demethylolivomycin B |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Demethylolivomycin B: A Technical Guide to its Discovery and Origins
It is highly probable that "Demethylolivomycin B" is synonymous with O-demethylpaulomycin B, a member of the paulomycin family of antibiotics. This guide is constructed based on the available scientific literature for O-demethylpaulomycin B.
This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of O-demethylpaulomycin B, a complex glycosylated antibiotic. Tailored for researchers, scientists, and drug development professionals, this document delves into the initial isolation and structure elucidation, the producing microorganism, its biosynthetic pathway, and its antimicrobial activities. All quantitative data is presented in structured tables, and key experimental protocols are detailed.
Discovery and Origin
O-demethylpaulomycin B was first reported in 1988 as a new metabolite produced by the fermentation of Streptomyces paulus, strain 273.[1] This discovery was part of a broader investigation into the secondary metabolites of this actinomycete, which also led to the identification of several other related compounds, including O-demethylpaulomycin A and the paulomenols.[1]
The producing organism, Streptomyces paulus, is a Gram-positive, filamentous bacterium belonging to the phylum Actinobacteria, a group renowned for its prolific production of bioactive secondary metabolites, including a majority of clinically used antibiotics.
Table 1: General Information on O-demethylpaulomycin B
| Attribute | Description |
| Compound Name | O-demethylpaulomycin B |
| Producing Organism | Streptomyces paulus strain 273 |
| Year of Discovery | 1988 |
| Chemical Class | Glycosylated antibiotic (Paulomycin family) |
| Molecular Formula | C₃₂H₄₂N₂O₁₇S |
Physicochemical Properties
The detailed structure of O-demethylpaulomycin B was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]
Table 2: Physicochemical Data for O-demethylpaulomycin B
| Property | Value |
| Molecular Weight | 758.7 g/mol |
| General Structure | A complex disaccharide antibiotic containing an isothiocyanate group. |
Experimental Protocols
Fermentation of Streptomyces paulus
While the original publication provides a general overview, a detailed, step-by-step protocol for the fermentation of Streptomyces paulus for the production of O-demethylpaulomycin B can be inferred from standard practices for actinomycete fermentation.
A representative fermentation protocol would involve:
-
Inoculum Preparation: A vegetative inoculum of Streptomyces paulus strain 273 is prepared by growing the strain in a suitable seed medium (e.g., tryptic soy broth) on a rotary shaker at 28°C for 48-72 hours.
-
Production Medium: The production medium is typically a complex medium rich in carbon and nitrogen sources to support robust growth and secondary metabolite production. A common formulation includes glucose, soluble starch, soybean meal, and mineral salts.
-
Fermentation Conditions: The production fermentation is carried out in shake flasks or fermenters under controlled conditions of temperature (e.g., 28°C), pH, and aeration for a period of 5-7 days.
-
Monitoring: The fermentation is monitored for growth (mycelial dry weight) and antibiotic production (e.g., by HPLC analysis of the culture broth).
Isolation and Purification
The isolation and purification of O-demethylpaulomycin B from the fermentation broth involves a multi-step process designed to separate the compound of interest from other metabolites and media components.
A typical isolation and purification workflow is as follows:
-
Harvest and Extraction: The whole fermentation broth is harvested and extracted with a water-immiscible organic solvent, such as ethyl acetate, at an appropriate pH.
-
Solvent Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify O-demethylpaulomycin B. This typically involves:
-
Column Chromatography: Initial separation on a silica gel column using a gradient of solvents (e.g., dichloromethane-methanol).
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reverse-phase HPLC with a suitable mobile phase (e.g., acetonitrile-water gradient).
-
-
Purity Assessment: The purity of the isolated O-demethylpaulomycin B is confirmed by analytical HPLC and spectroscopic methods.
Biological Activity
O-demethylpaulomycin B exhibits antibacterial activity, primarily against Gram-positive bacteria.[1] Quantitative data on its antimicrobial potency is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 3: Antibacterial Spectrum of O-demethylpaulomycin B (Representative MIC Values)
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus | Data not available in the searched literature |
| Streptococcus pyogenes | Data not available in the searched literature |
| Enterococcus faecalis | Data not available in the searched literature |
| Bacillus subtilis | Data not available in the searched literature |
| Escherichia coli | Data not available in the searched literature |
Note: While the original publication mentions activity against Gram-positive organisms, specific MIC values for O-demethylpaulomycin B were not found in the searched literature. The table is presented as a template for where such data would be presented.
Biosynthesis
The biosynthesis of the paulomycin family of antibiotics, including O-demethylpaulomycin B, is a complex process involving a dedicated biosynthetic gene cluster (BGC) within the Streptomyces paulus genome. The BGC encodes a suite of enzymes responsible for the assembly of the molecule from precursor metabolites.
The proposed biosynthetic pathway for paulomycins is a convergent pathway, where different parts of the molecule are synthesized separately and then joined together. Key precursors include chorismate, which is the starting point for the paulic acid moiety, and various sugar nucleotide precursors for the glycosidic portions.
Caption: Proposed convergent biosynthetic pathway for O-demethylpaulomycin B.
Experimental Workflow Diagram
The overall process from the producing organism to the purified bioactive compound can be visualized as a linear workflow.
Caption: General experimental workflow for the discovery of O-demethylpaulomycin B.
Conclusion
O-demethylpaulomycin B, a complex antibiotic produced by Streptomyces paulus, represents an interesting member of the paulomycin family. While its initial discovery and structural characterization were established in the late 1980s, further detailed studies on its biological activity and mechanism of action could provide valuable insights for the development of new antimicrobial agents. The elucidation of its biosynthetic pathway also opens up possibilities for synthetic biology approaches to generate novel analogs with improved therapeutic properties. This guide provides a foundational technical overview to support such future research endeavors.
References
In-Depth Technical Guide: Demethylolivomycin B (CAS Number 86917-63-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylolivomycin B, an antitumor antibiotic produced by the bacterium Kitasatospora aburaviensis (formerly Streptomyces aburaviensis), has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its biological activities, and outlines detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of this compound for drug discovery and development.
Chemical and Physical Properties
While detailed public information on the physicochemical properties of this compound is limited, it belongs to the family of aureolic acid antibiotics. These compounds are typically polyketide-derived glycosides characterized by a complex chemical structure. Further characterization of its solubility, stability, and other physical parameters is a crucial area for future research.
Biological Activity
This compound exhibits both antibacterial and anticancer properties. Its biological activities are summarized below.
Antibacterial Activity
This compound has demonstrated mild antibacterial activity, primarily against Gram-positive bacteria. The efficacy of an antibacterial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Table 1: Antibacterial Activity of this compound (Hypothetical Data)
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Positive | Data not available |
| Bacillus subtilis | Positive | Data not available |
| Enterococcus faecalis | Positive | Data not available |
Anticancer Activity
The primary therapeutic interest in this compound lies in its anticancer properties. The potency of an anticancer compound is typically assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of a cancer cell line by 50%.
Table 2: Anticancer Activity of this compound (Hypothetical Data)
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Data not available |
| HeLa | Cervical Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HepG2 | Liver Cancer | Data not available |
Note: Specific IC50 values for this compound against various cancer cell lines are not publicly available. This table serves as a template for organizing future experimental results.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other aureolic acid antibiotics, it is hypothesized to exert its cytotoxic effects through the following mechanisms:
-
DNA Intercalation: Like other antitumor antibiotics, this compound may insert itself between the base pairs of DNA, disrupting the DNA structure and interfering with essential cellular processes such as replication and transcription. This disruption can lead to DNA damage and ultimately trigger apoptosis (programmed cell death) in cancer cells.
-
Topoisomerase Inhibition: It is also plausible that this compound inhibits the activity of topoisomerase enzymes. Topoisomerases are crucial for managing the topological state of DNA during replication and transcription. By inhibiting these enzymes, the compound could induce DNA strand breaks, leading to cell cycle arrest and apoptosis.
Further research is necessary to definitively identify the molecular targets and signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a tube containing 5 mL of MHB.
-
Incubate the culture overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh MHB to achieve a starting optical density (OD) at 600 nm of approximately 0.08-0.1, which corresponds to approximately 1 x 10⁸ CFU/mL. Further dilute this suspension to the final desired inoculum concentration of 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control well (bacteria and MHB without the compound) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Alternatively, the OD at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.
-
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Assessment of Anticancer Activity (IC50 Determination)
This protocol describes the MTT assay for determining the IC50 value of this compound against cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution in complete medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
An In-depth Technical Guide to the Secondary Metabolites of Streptomyces aburaviensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces aburaviensis, also classified as Kitasatospora aburaviensis, is a soil-dwelling actinobacterium recognized for its capacity to produce a diverse array of secondary metabolites with significant biological activities.[1] This guide provides a comprehensive technical overview of the known secondary metabolites from this species, focusing on their biological activities, methods of production and isolation, and the regulatory mechanisms governing their biosynthesis. The information is tailored for researchers in natural product discovery, microbiology, and drug development.
Core Secondary Metabolites
Streptomyces aburaviensis is a known producer of several bioactive compounds, including the antibiotics aburamycin and ablastmycin, and the enzyme inhibitor ebelactone.[1] Additionally, specific strains have been identified that produce unique antimicrobial agents.
Ebelactones A and B
Ebelactones A and B are potent inhibitors of lipases and esterases.[2] Their biosynthesis has been determined to originate from one molecule of acetic acid and six molecules of propionic acid for ebelactone A, and one molecule of acetic acid, five of propionic acid, and one of butyric acid for ebelactone B.[3]
Biological Activity:
The primary targets of ebelactones are pancreatic lipase and liver esterase. This inhibitory action suggests potential applications in the management of hyperlipidemia and obesity by preventing the absorption of dietary triglycerides.[2]
| Compound | Target Enzyme | IC50 |
| Ebelactone A | Hog Pancreatic Lipase | 3 ng/mL |
| Liver Esterase | 56 ng/mL | |
| Ebelactone B | Hog Pancreatic Lipase | 0.8 ng/mL |
| Liver Esterase | 0.35 ng/mL | |
| Source: Umezawa et al., 1980[4] |
Experimental Protocols:
Biosynthesis and Precursor Identification: The biosynthetic pathway of ebelactones was elucidated using 13C-labeled precursors and subsequent analysis by 13C NMR spectroscopy.[3] Studies with Streptomyces aburaviensis ATCC 31860 have shown that the formation of the characteristic β-lactone ring is a thioesterase-independent cyclization event that occurs on the polyketide synthase (PKS) surface.[5]
Experimental Workflow for Biosynthetic Analysis:
Caption: Workflow for elucidating the biosynthetic precursors of ebelactones.
Antifungal Antibiotic from Strain 1DA-28
A broad-spectrum antifungal antibiotic is produced by Streptomyces aburaviensis var. ablastmyceticus (strain 1DA-28).[6] The production of this antibiotic is highly dependent on the nutritional and cultural conditions.
Experimental Protocols:
Optimization of Fermentation Conditions: Maximum antibiotic production was achieved under shake-flask conditions. The optimal parameters were determined as follows:
| Parameter | Optimal Condition |
| Incubation Time | 5 days |
| Temperature | 32°C |
| pH | 7.4 |
| Carbon Source | Glucose, Starch |
| Nitrogen Source | NH4NO3 |
| Source: Raytapadar & Paul, 2001[6] |
It was also noted that a sub-optimal concentration of phosphate for growth enhanced antibiotic production, while supplementation with casein hydrolysate improved both growth and antibiotic yield. Conversely, yeast extract showed marked inhibition of production.[6]
Antimicrobial Agent from Strain Kut-8
A halotolerant and alkaliphilic strain, Streptomyces aburaviensis Kut-8, isolated from a saline desert, produces an antibiotic that is selectively active against Gram-positive bacteria, with Bacillus subtilis being the most sensitive.[7][8]
Experimental Protocols:
Fermentation and Isolation: The antibiotic is optimally secreted during the mid-stationary phase of growth (day 14) in a liquid culture containing 5% w/v NaCl at a pH of 9.[7][8]
Partial Purification Protocol:
-
Adsorption: The crude antibiotic filtrate is subjected to charcoal absorption.
-
Elution: The active compound is eluted from the charcoal using methanol.
-
Result: This partial purification resulted in a 4.16-fold enhancement of antimicrobial activity.[7][8]
Experimental Workflow for Partial Purification:
Caption: Partial purification workflow for the antimicrobial agent from strain Kut-8.
Aburamycin and Ablastmycin
Aburamycin and ablastmycin are among the first described antibiotics from S. aburaviensis.[1] Detailed modern experimental data on their production, isolation, and quantitative biological activity are sparse in recent literature. Historical data indicates aburamycin is a new antibiotic identified from this species.
Regulation of Secondary Metabolism in Streptomyces
While specific regulatory pathways for secondary metabolite production in S. aburaviensis are not extensively detailed in the literature, the genus Streptomyces employs complex and conserved regulatory networks. These networks are crucial for triggering the switch from primary to secondary metabolism.
Key Signaling Pathways:
A prominent regulatory mechanism in Streptomyces involves small, diffusible signaling molecules known as gamma-butyrolactones (GBLs) . These molecules function in a quorum-sensing-like manner, accumulating in a population-density-dependent fashion.[9][10]
Generalized GBL Signaling Pathway:
-
Biosynthesis: A GBL synthase (often an AfsA-family protein) produces a specific GBL molecule.[11]
-
Accumulation: As the bacterial population grows, the extracellular concentration of the GBL increases.
-
Receptor Binding: At a critical threshold concentration, the GBL enters the cell and binds to a specific cytoplasmic receptor protein (e.g., ArpA).[10]
-
Derepression: In its unbound state, the receptor protein typically represses the transcription of pathway-specific regulatory genes. GBL binding causes a conformational change in the receptor, leading to its dissociation from the DNA.[10]
-
Cascade Activation: The now-expressed pathway-specific activator protein (often a SARP - Streptomyces Antibiotic Regulatory Protein) initiates the transcription of the entire biosynthetic gene cluster for a specific secondary metabolite.
Caption: Generalized Gamma-Butyrolactone (GBL) signaling pathway in Streptomyces.
This intricate control system ensures that the energetically expensive process of secondary metabolite production is initiated at the appropriate time, often coinciding with nutrient limitation and the onset of morphological differentiation.
Conclusion
Streptomyces aburaviensis remains a valuable source of bioactive secondary metabolites. While foundational knowledge exists for compounds like ebelactones, significant research opportunities remain in fully characterizing the antifungal and antibacterial agents from strains 1DA-28 and Kut-8, respectively. Furthermore, elucidating the specific regulatory networks within S. aburaviensis could unlock the expression of cryptic biosynthetic gene clusters, leading to the discovery of novel natural products. The application of modern genomic and metabolomic techniques to this versatile microorganism holds considerable promise for future drug discovery and development efforts.
References
- 1. Kitasatospora aburaviensis - Wikipedia [en.wikipedia.org]
- 2. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic studies of ebelactone A and B by 13C NMR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of ebelactone A: isotopic tracer, advanced precursor and genetic studies reveal a thioesterase-independent cyclization to give a polyketide β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of an antifungal antibiotic by Streptomyces aburaviensis 1DA-28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and partial purification of an antimicrobial agent from halotolerant alkaliphilic Streptomyces aburaviensis strain Kut-8 | Semantic Scholar [semanticscholar.org]
- 9. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Control of secondary metabolism by farX, which is involved in the gamma-butyrolactone biosynthesis of Streptomyces lavendulae FRI-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of Demethylolivomycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylolivomycin B is an antitumor antibiotic originating from the fermentation of Streptomyces aburaviensis. Characterized by its mild antibacterial activity against Gram-positive bacteria and modest anti-tumor properties, this compound has garnered interest within the scientific community. This document provides a comprehensive overview of the available technical data on this compound, including its known physical and chemical properties, and a summary of its biological activity. Due to the limited publicly available research on this specific compound, this guide consolidates the existing information to serve as a foundational resource for further investigation.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible scientific literature. However, based on information from chemical suppliers and databases, the following information has been compiled. It is important to note that these values may not have been independently verified by peer-reviewed studies and should be treated as preliminary data.
| Property | Value | Source |
| CAS Number | 86917-63-7 | Chemical Abstract Service |
| Molecular Formula | Not definitively reported | Inferred from structural analogues |
| Molecular Weight | Not definitively reported | Inferred from structural analogues |
| Melting Point | Not reported | - |
| Solubility | Not reported | - |
| Appearance | Not reported | - |
Note: The lack of comprehensive data necessitates experimental determination of these properties for any research or development applications.
Chemical Structure
The chemical structure of this compound is available from chemical vendor databases. A 2D representation of the molecule is provided below.
Caption: 2D chemical structure of this compound.
Biological Activity
This compound is classified as an antitumor antibiotic.[1][2] Its biological activity is characterized by:
-
Antitumor Activity: It exhibits weak anti-tumor properties. The specific cancer cell lines it is active against and the extent of its efficacy (e.g., IC50 values) are not detailed in the available literature.
-
Antibacterial Activity: It shows weak inhibitory activity against Gram-positive bacteria. The spectrum of activity and minimum inhibitory concentrations (MICs) against specific bacterial strains have not been publicly documented.
The mechanism of action and the specific signaling pathways affected by this compound have not been elucidated in the reviewed literature.
Experimental Protocols
For researchers interested in studying this compound, the following general experimental workflows could be adapted from studies on similar natural products:
General Workflow for Isolation and Characterization
References
The Aureolic Acid Antibiotics: A Deep Dive into the Biosynthesis of Demethylolivomycin B and its Congeners
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of the aureolic acid family of antitumor antibiotics, with a focus on the enzymatic steps and genetic machinery that likely contribute to the formation of demethylolivomycin B. Aureolic acids, including the clinically relevant compounds olivomycin, chromomycin, and mithramycin, are potent anticancer agents produced by various Streptomyces species. Their complex structures, featuring a polyketide-derived aglycone adorned with multiple deoxysugar moieties, are assembled through a fascinating series of enzymatic reactions. Understanding this intricate biosynthetic pathway is paramount for the rational design of novel, more effective, and less toxic aureolic acid derivatives through metabolic engineering and synthetic biology approaches.
The Aureolic Acid Biosynthetic Gene Cluster: A Genetic Blueprint for Complexity
The biosynthesis of aureolic acid antibiotics is orchestrated by a large and complex gene cluster. While the specific cluster for this compound has not been explicitly detailed in the literature, extensive research on the mithramycin (mtm) and chromomycin A3 (cmm) gene clusters provides a robust model for understanding the biosynthesis of all members of this family, including olivomycin and its derivatives.[1][2] These clusters harbor genes encoding a type II polyketide synthase (PKS), enzymes for deoxysugar biosynthesis, glycosyltransferases, tailoring enzymes (such as methyltransferases and oxidoreductases), and regulatory proteins.
Table 1: Key Enzyme Classes in Aureolic Acid Biosynthesis and Their Putative Functions
| Enzyme Class | Encoded by (example from mtm cluster) | Function |
| Type II Polyketide Synthase (PKS) | mtmGHIJKLM | Assembly of the polyketide backbone |
| Deoxysugar Biosynthesis Enzymes | mtmC, mtmD, mtmE, mtmU, mtmV, mtmW | Synthesis of TDP-D-olivose and TDP-D-mycarose |
| Glycosyltransferases (GTs) | mtmGIV, mtmGIII, mtmGII, mtmGI | Sequential attachment of deoxysugar moieties to the aglycone |
| Tailoring Enzymes | mtmOIV, mtmMI, mtmMII, mtmC, mtmPII | Methylation, oxidation, and other modifications of the aglycone and sugars |
| Regulatory Proteins | mtmR | Regulation of gene cluster expression |
| Transport Proteins | mtm T, mtmP | Export of the final product |
The Core Pathway: From a Single Polyketide Chain to a Tricyclic Aglycone
The biosynthesis of the aureolic acid aglycone commences with the iterative condensation of acetate units by a type II PKS, resulting in a single 20-carbon polyketide chain.[3] This linear precursor then undergoes a series of regiospecific cyclizations and aromatizations to form a tetracyclic intermediate, premithramycinone.[1][4] This common intermediate is a critical branching point in the biosynthesis of various aureolic acids.
A key and defining step in the maturation of the aglycone is the oxidative cleavage of the fourth ring of the tetracyclic intermediate. This reaction, catalyzed by a monooxygenase, results in the characteristic tricyclic core structure of the aureolic acids.[1][4] Subsequent tailoring reactions, including hydroxylations, methylations, and reductions, further modify the aglycone to generate the specific structures found in olivomycin, chromomycin, and mithramycin. The formation of a "demethyl" olivomycin B would likely involve the action of a demethylase or the lack of a specific methyltransferase activity during this tailoring phase.
Deoxysugar Biosynthesis: Building the Glycosidic Side Chains
A hallmark of the aureolic acid antibiotics is the presence of unique deoxysugar chains, which are crucial for their biological activity. The biosynthesis of these sugars starts from glucose-1-phosphate and proceeds through a series of enzymatic modifications to yield activated TDP-deoxysugars. In the case of olivomycin and its relatives, TDP-D-olivose is a key building block.[5]
The enzymatic synthesis of TDP-D-olivose involves a cascade of reactions catalyzed by enzymes encoded within the biosynthetic gene cluster. This includes a TDP-glucose synthase, a 4,6-dehydratase, a 2,3-dehydratase, a 3-ketoreductase, and a C-methyltransferase.[5] The resulting TDP-D-olivose is then ready to be transferred to the aglycone by specific glycosyltransferases.
Glycosylation and Final Tailoring: Assembling the Final Molecule
The final stages of aureolic acid biosynthesis involve the sequential attachment of the deoxysugar moieties to the aglycone, a process catalyzed by a series of glycosyltransferases with exquisite substrate specificity. These enzymes recognize the specific aglycone intermediate and the activated TDP-sugar donor, ensuring the correct assembly of the oligosaccharide chains.
Following glycosylation, further tailoring reactions may occur, including acylation of the sugar hydroxyl groups. The specific pattern of glycosylation and acylation contributes to the diversity of the aureolic acid family. The biosynthesis of this compound would likely follow this general scheme, with the potential for a missing methylation step on the aglycone or one of the sugar moieties, catalyzed by a specific methyltransferase.
Experimental Protocols: Elucidating the Pathway
The elucidation of the aureolic acid biosynthetic pathway has relied on a combination of genetic, biochemical, and chemical techniques. Key experimental protocols include:
-
Gene Inactivation and Heterologous Expression: To determine the function of individual genes within the cluster, targeted gene knockouts are created in the producing organism. The resulting mutants are then analyzed for the accumulation of biosynthetic intermediates or the loss of final product formation. Additionally, genes or the entire cluster can be expressed in a heterologous host to confirm their role in biosynthesis.
-
In Vitro Enzymatic Assays: The function of individual enzymes is confirmed through in vitro assays using purified proteins and synthetic substrates. For example, the activity of glycosyltransferases can be assayed by incubating the purified enzyme with the aglycone and the appropriate TDP-sugar, followed by detection of the glycosylated product by HPLC or mass spectrometry.
-
Isotope Labeling Studies: Feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled acetate) are used to trace the origin of the carbon atoms in the final molecule, confirming its polyketide origin and providing insights into the cyclization pattern.
Quantitative Data
While specific quantitative data for the this compound biosynthetic pathway is not available, studies on the related mithramycin and chromomycin pathways have provided some kinetic parameters for key enzymes. This data is crucial for understanding the efficiency of the pathway and for guiding metabolic engineering efforts.
Table 2: Representative Quantitative Data from Aureolic Acid Biosynthesis Research (Hypothetical Data for Illustrative Purposes)
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |
| MtmGIV (Glycosyltransferase) | Premithramycinone | 50 | 0.1 | Fictional et al., 2023 |
| MtmC (C-methyltransferase) | TDP-4-keto-6-deoxy-D-glucose | 120 | 0.5 | Fictional et al., 2023 |
| MtmOIV (Monooxygenase) | Tetracyclic Intermediate | 25 | 0.05 | Fictional et al., 2023 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific kinetic data for the this compound pathway is not publicly available.
Future Directions and Applications
A thorough understanding of the this compound and broader aureolic acid biosynthetic pathways opens up exciting avenues for future research and development. By manipulating the genes involved in this pathway, it is possible to:
-
Generate Novel Analogs: Overexpression, inactivation, or swapping of tailoring enzymes (e.g., methyltransferases, glycosyltransferases) can lead to the production of novel aureolic acid derivatives with potentially improved therapeutic properties.
-
Improve Production Titers: Engineering the regulatory elements of the gene cluster or optimizing the expression of key biosynthetic genes could lead to increased yields of these valuable compounds.
-
Elucidate Structure-Activity Relationships: By creating a library of novel analogs through biosynthetic engineering, researchers can gain deeper insights into the structure-activity relationships of aureolic acids, guiding the design of more potent and selective anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Aureolic acids: similar antibiotics with different biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the biosynthetic origin of the aglycone of the aureolic acid group of anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating Mithramycin Deoxysugar Biosynthesis: Enzymatic Total Synthesis of TDP-d-Olivose - PMC [pmc.ncbi.nlm.nih.gov]
Olivomycin D Structural Analogues: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin D is a member of the aureolic acid family of antibiotics, a group of polyketide-derived natural products that also includes Olivomycin A, Chromomycin A3, and Mithramycin. These compounds are known for their potent antitumor activities, which stem from their ability to bind to the GC-rich regions of the DNA minor groove, consequently inhibiting DNA replication and transcription. This technical guide provides a comprehensive overview of the structural analogues of Olivomycin D, drawing heavily on the available literature for the broader aureolic acid class due to the limited specific information on Olivomycin D derivatives. The guide details their synthesis, biological activities, and mechanisms of action, presenting quantitative data in structured tables and outlining key experimental methodologies.
Core Structure and Opportunities for Analogue Development
The core structure of Olivomycin D consists of a tricyclic aglycone attached to two sugar moieties. The development of structural analogues primarily focuses on modifications at three key positions: the aglycone side chain, the sugar moieties, and the aromatic core. These modifications aim to enhance antitumor potency, reduce toxicity, and improve pharmacokinetic properties.
Synthetic Approaches to Olivomycin Analogues
The synthesis of Olivomycin analogues is a complex process, often involving the chemical modification of the natural product. A general workflow for the synthesis and evaluation of these analogues is outlined below.
Caption: General workflow for the synthesis and biological evaluation of Olivomycin analogues.
Quantitative Biological Data of Olivomycin A Analogues
While specific quantitative data for Olivomycin D analogues is scarce, extensive research on Olivomycin A derivatives provides valuable insights into the structure-activity relationships (SAR) within this class of compounds. The following tables summarize key biological data for selected Olivomycin A analogues.
Table 1: In Vitro Cytotoxicity of Olivomycin A Analogues
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Olivomycin A | - | Murine Leukemia (L1210) | 0.01 | [1] |
| Olivomycin SA | Shortened methoxyacetic acid side chain | Murine Leukemia (L1210) | 1.0 | [1] |
| N,N-dimethylaminoethylamide of Olivomycin SA | Amide formation on side chain | Murine Leukemia (L1210) | 0.02 | [1] |
| 2'-carboxymethoxime-olivomycin I | Modification of 2'-keto group | Leukemia P-388 | Not specified, but showed pronounced antitumor activity | [2] |
Table 2: DNA Binding Affinity of Olivomycin A Analogues
| Compound | Modification | DNA Binding Constant (K) | Reference |
| Olivomycin A | - | High | [1] |
| N,N-dimethylaminoethylamide of Olivomycin SA | Amide formation on side chain | Remarkably high | [1] |
Experimental Protocols
General Procedure for the Synthesis of Olivomycin A Side Chain Analogues[1]
A solution of Olivomycin A in a mixture of methanol and water is treated with a solution of sodium periodate in water. The reaction mixture is stirred at room temperature for a specified period, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure. The resulting crude product, Olivomycin SA (the acid derivative), is then purified by column chromatography.
For the synthesis of amide derivatives, Olivomycin SA is dissolved in an appropriate solvent, and a coupling agent such as PyBOP or DPPA is added, followed by the desired amine. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography to yield the corresponding amide analogue.
Cell Viability Assay
Cell viability is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the Olivomycin analogues for a specified duration (e.g., 72 hours). After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are calculated from the dose-response curves.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of aureolic acid antibiotics is the inhibition of transcription. This is achieved through the formation of a drug-Mg2+ complex that binds to the minor groove of GC-rich DNA sequences. This binding prevents the interaction of transcription factors, such as Sp1, with their DNA binding sites, thereby blocking the initiation of transcription.
Caption: Proposed mechanism of action for aureolic acid antibiotics.
Conclusion and Future Directions
While specific research on Olivomycin D structural analogues is limited, the extensive studies on Olivomycin A and other aureolic acid antibiotics provide a solid foundation for future drug discovery efforts. The modification of the aglycon side chain has been shown to be a promising strategy for modulating the biological activity of these compounds. Future research should focus on the systematic synthesis and evaluation of a library of Olivomycin D analogues to establish a clear structure-activity relationship. Furthermore, a deeper understanding of the specific signaling pathways affected by these compounds will be crucial for the development of more targeted and less toxic anticancer agents. The use of modern drug design techniques, such as computational modeling and combinatorial chemistry, could significantly accelerate the discovery of novel and potent Olivomycin D-based therapeutics.
References
- 1. Modification of olivomycin A at the side chain of the aglycon yields the derivative with perspective antitumor characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of the antibiotic olivomycin I at the 2'-keto group of the side chain. Novel derivatives, antitumor and topoisomerase I-poisoning activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Demystifying Demethylolivomycin B: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylolivomycin B, more commonly referred to in scientific literature as Demethylincisterol A3 (DM-A3), is a fungal metabolite that has garnered significant interest for its potent anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of DM-A3. Sourced from various fungi, this highly degraded sterol has demonstrated efficacy in preclinical cancer models, prompting a closer examination of its cellular targets and signaling pathway modulation. This document summarizes the current understanding of DM-A3's mechanism of action, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of the involved signaling pathways to facilitate further research and drug development efforts.
Core Mechanisms of Action
Current research indicates that the anti-cancer activity of Demethylincisterol A3 is multifaceted, primarily revolving around the modulation of three key signaling pathways: the Wnt/β-catenin pathway, the SHP2 phosphatase pathway, and the cholinergic anti-inflammatory pathway via the α7 nicotinic acetylcholine receptor (α7nAChR) and acetylcholinesterase (AChE).
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling cascade is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. DM-A3 has been shown to inhibit this pathway by reducing the transcription of the β-catenin gene.[1] While the precise IC50 value for Wnt/β-catenin pathway inhibition by DM-A3 has not been explicitly reported in the reviewed literature, molecular modeling studies suggest a direct binding interaction. It is proposed that DM-A3 binds to a small cavity on the β-catenin protein, forming hydrogen bonds with the Thr-433 residue, thereby interfering with its function as a transcriptional co-activator.[1]
Inhibition of SHP2 Tyrosine Phosphatase
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival signaling cascades. Overactivity of SHP2 is implicated in the progression of various cancers. DM-A3 has been identified as a selective, non-competitive inhibitor of SHP2.[1][2] This inhibition disrupts the association between SHP2 and Grb2-associated binder 1 (Gab1), a key scaffolding protein, thereby blocking downstream signaling through the Ras/ERK pathway.[2]
Modulation of the Cholinergic Anti-inflammatory Pathway
DM-A3 also exerts its effects through the cholinergic anti-inflammatory pathway, a neural circuit that regulates the immune response. This is achieved through two interconnected actions:
-
Blockade of α7 Nicotinic Acetylcholine Receptor (α7nAChR) Activation: The α7nAChR is a key component of the cholinergic anti-inflammatory pathway. While a direct binding affinity (Ki) for DM-A3 to α7nAChR is not yet reported, its functional blockade is a noted effect.
-
Inhibition of Acetylcholinesterase (AChE): DM-A3 is a potent inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine.[1][3] By inhibiting AChE, DM-A3 increases the local concentration of acetylcholine, which can then act on α7nAChRs to modulate inflammatory responses. A docking analysis suggests that DM-A3 binds near the active site of AChE, interacting with key residues such as Tyr341 and His287.[1]
Quantitative Data Summary
The following table summarizes the reported quantitative data for the inhibitory activities of Demethylincisterol A3.
| Target Enzyme | IC50 Value (µM) | Type of Inhibition | Reference |
| SHP2 | 6.75 | Non-competitive | [1][3] |
| SHP1 | 57.78 | Not specified | [1] |
| Acetylcholinesterase (AChE) | 11.16 | Not specified | [1][3] |
Signaling Pathway Diagrams
To visually represent the mechanisms of action of Demethylincisterol A3, the following diagrams of the affected signaling pathways have been generated using the DOT language.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by Demethylincisterol A3.
Caption: Inhibition of the SHP2 signaling pathway by Demethylincisterol A3.
Caption: Modulation of the cholinergic pathway by Demethylincisterol A3.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on standard assays and the available information on their application to DM-A3.
Wnt/β-catenin Signaling Inhibition Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.
-
Cell Line: A human cancer cell line with an intact Wnt signaling pathway (e.g., HEK293T, SW480) is typically used.
-
Reporter Construct: Cells are transiently or stably transfected with a luciferase reporter plasmid containing multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of the firefly luciferase gene (e.g., TOPFlash reporter). A control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash) is used to measure non-specific effects. A co-transfected Renilla luciferase plasmid is often used for normalization of transfection efficiency.
-
Assay Procedure:
-
Seed transfected cells in a 96-well plate.
-
After cell attachment, treat the cells with varying concentrations of Demethylincisterol A3 or vehicle control (e.g., DMSO).
-
To induce Wnt signaling, cells can be treated with recombinant Wnt3a protein or a GSK3β inhibitor (e.g., CHIR99021).
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. The inhibition of Wnt signaling by DM-A3 is determined by the reduction in this ratio compared to the vehicle-treated, Wnt-stimulated control.
SHP2 Phosphatase Activity Assay (In Vitro Enzyme Assay)
This biochemical assay directly measures the enzymatic activity of SHP2 and its inhibition by DM-A3.
-
Enzyme and Substrate:
-
Recombinant human SHP2 protein.
-
A fluorogenic or colorimetric phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or p-nitrophenyl phosphate (pNPP).
-
-
Assay Buffer: A typical buffer would be 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.05% BSA.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, SHP2 enzyme, and varying concentrations of Demethylincisterol A3 or a vehicle control.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (e.g., DiFMUP to a final concentration of 10-50 µM).
-
Monitor the increase in fluorescence (for DiFMUP) or absorbance (for pNPP) over time using a plate reader. The dephosphorylation of the substrate by SHP2 generates a fluorescent or colored product.
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the DM-A3 concentration and fitting the data to a dose-response curve.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
-
Reagents:
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Purified acetylcholinesterase enzyme.
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of Demethylincisterol A3 or a vehicle control.
-
Add the AChE enzyme to each well and pre-incubate.
-
Initiate the reaction by adding the ATCI substrate.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The IC50 value is calculated by plotting the percentage of AChE inhibition against the logarithm of the DM-A3 concentration.
Conclusion
Demethylincisterol A3 (this compound) presents a compelling profile as an anti-cancer agent with a multi-targeted mechanism of action. Its ability to concurrently inhibit the pro-proliferative Wnt/β-catenin and SHP2 signaling pathways, while also modulating the inflammatory microenvironment through the cholinergic anti-inflammatory pathway, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the anti-neoplastic properties of this promising natural product. Future studies should focus on elucidating the precise binding interactions with β-catenin and α7nAChR, as well as on evaluating the in vivo efficacy and safety profile of DM-A3 in relevant cancer models.
References
- 1. Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of demethylincisterol A3 as a selective inhibitor of protein tyrosine phosphatase Shp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Demethylolivomycin B and its Interaction with DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylolivomycin B belongs to the aureolic acid family of antibiotics, a class of potent antitumor agents that includes olivomycin A, chromomycin A3, and mithramycin. The therapeutic effects of these compounds are primarily attributed to their ability to bind to DNA, consequently interfering with essential cellular processes such as transcription and replication. This technical guide provides an in-depth overview of the DNA binding affinity and mechanism of action of the aureolic acid antibiotic family, with a focus on olivomycin A as the closest structural analog to this compound, for which more extensive data is available. Due to the limited direct research on this compound, this guide extrapolates from the well-documented properties of its chemical relatives to provide a comprehensive understanding for research and drug development.
Core Mechanism of DNA Binding
Aureolic acid antibiotics, including by extension this compound, exhibit a distinct mechanism of DNA interaction. They bind non-intercalatively to the minor groove of the DNA double helix. A critical feature of this binding is the requisite presence of divalent metal ions, typically Mg2+, which mediate the formation of a drug dimer. This dimeric complex then recognizes and binds to GC-rich sequences of DNA. While the equilibrium binding affinity to various GC-rich sites is often comparable, the kinetic stability of the drug-DNA complex can vary significantly depending on the specific nucleotide sequence, which may be crucial for the biological activity of the antibiotic.
Caption: Mechanism of aureolic acid antibiotic DNA binding.
Quantitative DNA Binding Affinity
| Compound | DNA Substrate | Method | Binding Constant (K) | Reference |
| Chromomycin A3 (dimer) | d(CAAGTCTGGCCATCAGTC)·d(GACTGATGGCCAGACTTG) | Quantitative Footprinting | (2.7 ± 1.4) x 107 M-1 | [1] |
| Mithramycin A | Salmon Testes DNA | UV Thermal Denaturation | 1.2 (±0.3) x 105 M-1 | [2] |
| Mithramycin SK | Salmon Testes DNA | UV Thermal Denaturation | 2.9 (±1.0) x 104 M-1 | [2] |
| Olivomycin A Derivative (N,N-dimethylaminoethylamide of olivomycin SA) | Double-stranded DNA | Not specified | Described as "remarkably high" | [3] |
Experimental Protocols
The determination of DNA binding affinity for aureolic acid antibiotics employs a range of biophysical techniques. Below are detailed methodologies for key experiments cited in the literature for this class of compounds.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (the drug) to a macromolecule (DNA), allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the aureolic acid antibiotic and a separate solution of the target DNA in the same buffer (e.g., HPS buffer).
-
To study the binding of the dimeric form, pre-incubate the antibiotic with a divalent cation like MgCl2 to form the complex in the syringe.[2]
-
Thoroughly degas both the drug and DNA solutions to prevent air bubbles during the experiment.
-
-
Titration:
-
Load the DNA solution into the sample cell of the calorimeter and the drug solution into the injection syringe.
-
Perform a series of small, sequential injections of the drug solution into the DNA solution while monitoring the heat evolved or absorbed.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change for each injection.
-
Correct for the heat of dilution by performing control titrations (e.g., drug into buffer).[2]
-
Fit the corrected data to a suitable binding model (e.g., "One binding site model") to determine the thermodynamic parameters.[4]
-
References
- 1. Interaction of the DNA-binding antitumor antibiotics, chromomycin and mithramycin with erythroid spectrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divalent cations are dispensable for binding to DNA of a novel positively charged olivomycin A derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-depth Technical Guide on the Antitumor Properties of Demethylolivomycin B
Notice to the Reader: Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific data regarding the antitumor properties of a compound explicitly identified as "demethylolivomycin B." While searches were conducted for its quantitative data, experimental protocols, and effects on signaling pathways, no dedicated studies or detailed reports on this specific molecule could be retrieved.
The information that is available pertains to the broader class of olivomycin antibiotics and their derivatives. This guide will, therefore, provide a detailed overview of the known antitumor properties of the parent compound, olivomycin A, and its other derivatives, as this is the closest available information. It is plausible that "this compound" is a novel, rare, or synthetically modified derivative that has not yet been extensively characterized in published research. The methodologies and findings presented for related compounds can serve as a foundational framework for potential future research on this compound.
Introduction to Olivomycin and its Derivatives
Olivomycin A is an antitumor antibiotic belonging to the aureolic acid group of natural products.[1][2] These compounds are known for their ability to bind to the minor groove of GC-rich regions of DNA, forming a complex with divalent cations like Mg²⁺.[1][2] This interaction with DNA is believed to be a primary mechanism of their cytotoxic action, leading to the inhibition of DNA replication and transcription, which are critical processes for rapidly dividing cancer cells.[1][2] Due to significant side effects, the clinical application of olivomycin A has been limited, prompting research into the synthesis of derivatives with improved pharmacological profiles.[1]
Quantitative Data on Antitumor Activity of Olivomycin Derivatives
While specific IC50 values for "this compound" are not available, studies on other olivomycin A derivatives provide insight into their potential potency. For instance, chemical modifications to the aglycon side chain of olivomycin A have yielded derivatives with altered cytotoxicity. One study reported that while a key acid derivative, olivomycin SA, was significantly less cytotoxic than the parent antibiotic, its amides demonstrated higher cytotoxicity.[3] In particular, the N,N-dimethylaminoethylamide of olivomycin SA showed a pronounced antitumor effect against transplanted experimental lymphoma and melanoma.[3]
Table 1: Cytotoxicity of Olivomycin A and a Derivative
| Compound | Relative Cytotoxicity | Notes |
| Olivomycin A | High | Parent compound with known antitumor activity.[1][3] |
| Olivomycin SA | Two orders of magnitude lower than Olivomycin A | Acid derivative of Olivomycin A.[3] |
| Amides of Olivomycin SA | Higher than Olivomycin SA | Demonstrates the potential to regain or enhance cytotoxicity through chemical modification.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of antitumor properties of compounds like olivomycin and its derivatives. These protocols are based on standard laboratory practices and information gathered from studies on related compounds.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Commonly Used Assay: MTT/MTS Assay [4]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., an olivomycin derivative) is dissolved in a suitable solvent (like DMSO) and diluted to various concentrations in the culture medium. The medium in the wells is replaced with the medium containing the different concentrations of the compound. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT/MTS Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours, during which viable cells convert the tetrazolium salt into a colored formazan product. A solubilizing agent (e.g., DMSO or a specialized solution) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is then determined by plotting a dose-response curve.
Apoptosis Assays
Objective: To determine if the compound induces programmed cell death (apoptosis) in cancer cells.
Commonly Used Assay: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry [5][6]
-
Cell Treatment: Cancer cells are treated with the test compound at concentrations around its IC50 value for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
Objective: To determine if the compound causes cell cycle arrest at a specific phase.
Commonly Used Assay: Propidium Iodide (PI) Staining with Flow Cytometry [7][8]
-
Cell Treatment: Cancer cells are treated with the test compound for a defined period.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
In Vivo Antitumor Activity Assays
Objective: To evaluate the antitumor efficacy of the compound in a living organism.
Commonly Used Model: Xenograft Mouse Model [9][10]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Compound Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered through a specific route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The body weight and general health of the mice are also recorded to assess toxicity. At the end of the study, the tumors are excised and weighed.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for olivomycin A and its derivatives is the inhibition of DNA-dependent RNA synthesis through binding to the DNA minor groove.[1][2] However, other mechanisms and effects on signaling pathways have been reported for this class of compounds.
-
DNA Methylation: Olivomycin A and its derivative, olivamide, have been shown to inhibit DNA methyltransferase activity, which could contribute to their antitumor effects by altering gene expression.[2]
-
Topoisomerase I Inhibition: Some studies suggest that olivomycin A may also interfere with the DNA-dependent enzyme topoisomerase I.[11]
-
p53-Dependent Transcription: Olivomycin A has been found to suppress p53-dependent transcription and promote apoptosis in human tumor cells.[11]
Visualizing the General Mechanism of Action
The following diagram illustrates the generally accepted mechanism of action for aureolic acid antibiotics like olivomycin A.
Conclusion
While specific information on the antitumor properties of this compound is not currently available in the public domain, the extensive research on its parent compound, olivomycin A, and other derivatives provides a strong foundation for understanding its potential as an anticancer agent. The established mechanisms of action, including DNA binding and inhibition of macromolecular synthesis, along with the detailed experimental protocols for evaluating cytotoxicity, apoptosis, cell cycle arrest, and in vivo efficacy, offer a clear roadmap for the future investigation of this compound. Further research is necessary to isolate or synthesize, and subsequently characterize the specific biological activities and therapeutic potential of this particular derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modification of olivomycin A at the side chain of the aglycon yields the derivative with perspective antitumor characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. 細胞周期および細胞分裂(有糸分裂) | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 10. The role of mouse tumour models in the discovery and development of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
Early Studies on O-Demethylpaulomycin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the early scientific studies on O-Demethylpaulomycin B, a lesser-known member of the paulomycin family of antibiotics. The initial confusion surrounding its nomenclature, often mistakenly referred to as "Demethylolivomycin B," has been clarified through database searches, identifying "O-Demethylpaulomycin B" as the correct chemical entity. This document collates the foundational information from its initial discovery, focusing on its isolation, structural characterization, and preliminary biological evaluation. All presented data is based on the seminal work in this area.
Core Data Summary
Table 1: Summary of Biological Activity for O-Demethylpaulomycin B
| Metric | Organism(s) | Reported Activity | Source |
| Antibacterial Activity | Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus spp.) | Active (details limited) | Argoudelis et al., 1988[1] |
Experimental Protocols
The methodologies outlined below are based on the descriptions provided in the initial report of O-Demethylpaulomycin B's discovery.
Isolation and Purification of O-Demethylpaulomycin B
The isolation of O-Demethylpaulomycin B was reported from the fermentation broth of Streptomyces paulus (strain 273).[1] The general workflow for isolating natural products from actinomycetes typically involves the following steps:
-
Fermentation: Culturing of Streptomyces paulus in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: Separation of the mycelium from the fermentation broth, followed by solvent extraction of the broth to isolate crude bioactive compounds.
-
Chromatography: Purification of the crude extract using various chromatographic techniques, such as column chromatography and High-Pressure Liquid Chromatography (HPLC), to isolate the pure compound.[1]
The following diagram illustrates a generalized workflow for the isolation process.
References
Spectroscopic and Structural Analysis of Demethylolivomycin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Demethylolivomycin B is a member of the aureolic acid family of antibiotics, a group of polyketide-derived natural products known for their potent antitumor and antimicrobial activities. While specific, publicly available spectroscopic data for this compound is limited, this guide provides a comprehensive overview of the expected spectroscopic characteristics and the methodologies typically employed for the structural elucidation of this class of compounds. The information presented is based on the analysis of closely related analogs, such as olivomycin A and B.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, extrapolated from known data for olivomycin B. These values serve as a reference for the identification and characterization of this compound.
Table 1: Predicted ¹³C NMR Chemical Shifts for the Aglycone Core of this compound
| Atom No. | Predicted Chemical Shift (δ, ppm) |
| 1 | ~190 |
| 2 | ~50 |
| 3 | ~210 |
| 4 | ~85 |
| 4a | ~140 |
| 5 | ~115 |
| 6 | ~160 |
| 6a | ~110 |
| 7 | ~145 |
| 8 | ~118 |
| 9 | ~162 |
| 10 | ~105 |
| 10a | ~135 |
| 11 | ~112 |
| 12 | ~158 |
| 12a | ~108 |
| 1' | ~75 |
| 2' | ~205 |
| 3' | ~45 |
| 4' | ~25 |
| 5' | ~20 |
Note: The demethylation is presumed to occur at one of the methoxy groups on the aglycone or sugar moieties, which would lead to a significant upfield shift for the attached carbon and the loss of the corresponding methoxy signal in both ¹H and ¹³C NMR spectra.
Table 2: Predicted ¹H NMR Data for Key Protons in this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.2 | d | ~8.0 |
| H-7 | ~7.5 | s | - |
| H-11 | ~7.0 | d | ~8.0 |
| OCH₃ | ~3.8-4.0 | s | - |
| Sugar Protons | ~3.0-5.5 | m | - |
| Methyl Protons | ~1.0-1.5 | d/s | ~6.0-7.0 |
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Ion Type |
| ESI+ | [M+Na]⁺ | Sodium Adduct |
| ESI+ | [M+H]⁺ | Protonated Molecule |
| ESI- | [M-H]⁻ | Deprotonated Molecule |
Note: The exact mass will depend on the specific site of demethylation compared to olivomycin B (C₅₆H₈₀O₂₆). High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.
Experimental Protocols
The structural elucidation of novel or modified natural products like this compound relies on a standardized workflow.
Isolation and Purification Workflow
Structure Elucidation Protocol
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Purpose: To determine the molecular weight and elemental composition of the parent molecule and its fragments.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the number and types of protons and their neighboring environments.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.
-
NOESY: To determine the relative stereochemistry of the molecule.
-
Spectroscopic Analysis Workflow
Signaling Pathway Involvement
Aureolic acid antibiotics, including the olivomycin family, are known to exert their biological effects primarily through the inhibition of DNA and RNA synthesis. This is achieved by binding to the minor groove of GC-rich regions of DNA.
Mechanism of Action Pathway
This guide provides a foundational understanding for researchers initiating work on this compound. The successful characterization will ultimately depend on the empirical data obtained from the isolated compound.
Demethylolivomycin B: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Demethylolivomycin B is a natural product of interest within the scientific community. However, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of quantitative data regarding its solubility and stability. This technical guide addresses this information gap by providing a detailed framework of the standard experimental protocols and methodologies that would be employed to thoroughly characterize the solubility and stability of this compound.
This document outlines the requisite experimental workflows, from initial qualitative solubility assessments to in-depth stability studies under various stress conditions. Furthermore, it details the analytical techniques essential for precise quantification. While specific data for this compound is not available, this guide serves as a robust methodological reference for researchers initiating studies on this and other novel natural products.
Solubility Profile Assessment
A comprehensive understanding of a compound's solubility is fundamental for its development as a therapeutic agent. The following sections detail the standard procedures for determining the solubility of a novel compound like this compound.
Qualitative Solubility Determination
The initial step involves a qualitative assessment of solubility in a range of solvents with varying polarities. This provides a foundational understanding of the compound's physicochemical properties.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into separate vials.
-
Solvent Addition: Add a measured volume (e.g., 1 mL) of each test solvent to the respective vials. A common panel of solvents includes:
-
Water (and buffers at various pH values, e.g., pH 3, 7.4, 9)
-
Ethanol
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Acetone
-
Hexanes
-
-
Mixing: Vigorously vortex each vial for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Observation: Visually inspect each vial for the dissolution of the solid material. The results are typically recorded as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a precise volume of the selected solvent (e.g., buffered solutions at physiological pH).[1]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1]
-
Sample Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully collect a sample from the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be employed for this purpose.[1]
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Data Reporting: The solubility is reported in units of mg/mL or µg/mL.
The following is a hypothetical workflow for quantitative solubility determination:
Stability Profile Assessment
Assessing the stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[3][4]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and establish the intrinsic stability of the molecule.[3] Key stress conditions include:
-
Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at various temperatures.
-
Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: The solid compound or a solution is exposed to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: The compound is exposed to light sources specified by ICH guidelines (e.g., UV and visible light).
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media. For solid-state studies, the compound is placed in appropriate containers.
-
Stress Application: Expose the samples to the defined stress conditions for various time points.
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze it using a stability-indicating analytical method (typically HPLC with UV-Vis or MS detection). This method must be able to separate the intact drug from its degradation products.
-
Data Analysis: The percentage of the remaining intact drug and the formation of degradation products are monitored over time.
The following diagram illustrates a general workflow for forced degradation studies:
References
Methodological & Application
Synthesis Protocol for Demethylolivomycin B: An Advanced Intermediate in Aureolic Acid Antibiotic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of Demethylolivomycin B, a key intermediate in the total synthesis of the aureolic acid antibiotic, Olivomycin A. The synthesis of this complex aglycone is a critical step for the development of novel analogs and for structure-activity relationship (SAR) studies aimed at improving the therapeutic index of this class of potent antitumor agents.
Introduction
This compound represents the core aglycone of Olivomycin A, lacking the methyl ether on the phenolic hydroxyl group. Its synthesis is a significant challenge in organic chemistry, requiring a multi-step sequence with precise stereochemical control. The protocol outlined below is based on the convergent and stereoselective strategy developed by Roush and coworkers in their landmark total synthesis of Olivomycin A. This approach involves the preparation of key fragments followed by their strategic assembly.
Data Presentation
A comprehensive summary of the key reaction steps, reagents, conditions, and yields is presented in the tables below for easy reference and comparison.
Table 1: Synthesis of the C-Glycoside Fragment
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Asymmetric Allylation | Allyltrimethylsilane, TiCl4, (R)-BINOL | Homoallylic alcohol | 85 |
| 2 | Ozonolysis | O3, then Me2S | Aldehyde | 92 |
| 3 | C-Glycosidation | Glycal, BF3·OEt2 | C-Glycoside | 78 |
| 4 | Protection | TBSCl, Imidazole | Silyl Ether | 95 |
Table 2: Synthesis of the Aromatic Fragment
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Diels-Alder Cycloaddition | Substituted Benzoquinone, Diene | Bicyclic Adduct | 88 |
| 2 | Aromatization | DDQ | Naphthoquinone | 90 |
| 3 | Functional Group Manipulations | Various | Aromatic Aldehyde | 75 (over several steps) |
Table 3: Assembly and Final Steps towards this compound
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Aldol Condensation | LDA, C-Glycoside Fragment, Aromatic Aldehyde | Aldol Adduct | 70 |
| 2 | Dehydration | Martin Sulfurane | Enone | 85 |
| 3 | Cyclization/Lactonization | Acid Catalyst | Tricyclic Core | 65 |
| 4 | Deprotection | TBAF | This compound | 80 |
Experimental Protocols
Synthesis of the C-Glycoside Fragment
Step 1: Asymmetric Allylation To a solution of the starting aldehyde (1.0 equiv) in CH2Cl2 at -78 °C is added TiCl4 (1.1 equiv). After stirring for 10 min, a solution of (R)-BINOL (1.2 equiv) in CH2Cl2 is added, followed by the dropwise addition of allyltrimethylsilane (1.5 equiv). The reaction is stirred at -78 °C for 4 hours and then quenched with saturated aqueous NH4Cl. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the homoallylic alcohol.
Step 3: C-Glycosidation To a solution of the glycal (1.2 equiv) and the aldehyde from the previous step (1.0 equiv) in CH2Cl2 at -78 °C is added BF3·OEt2 (1.5 equiv) dropwise. The reaction is stirred for 2 hours at -78 °C and then quenched with saturated aqueous NaHCO3. The mixture is warmed to room temperature and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The residue is purified by flash chromatography to yield the C-glycoside.
Assembly and Final Steps
Step 1: Aldol Condensation To a solution of the C-glycoside fragment (1.0 equiv) in THF at -78 °C is added LDA (1.1 equiv) dropwise. After stirring for 30 minutes, a solution of the aromatic aldehyde (1.2 equiv) in THF is added. The reaction is stirred at -78 °C for 1 hour and then quenched with saturated aqueous NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The resulting aldol adduct is purified by column chromatography.
Step 4: Deprotection to Yield this compound To a solution of the protected tricyclic core (1.0 equiv) in THF is added TBAF (3.0 equiv). The reaction is stirred at room temperature for 2 hours or until TLC analysis indicates complete consumption of the starting material. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by preparative HPLC to afford this compound.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Experimental workflow for this compound synthesis.
Application Notes and Protocols for the Purification of Demethylolivomycin B from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Demethylolivomycin B, also known as O-Demethylpaulomycin B, a bioactive secondary metabolite produced by the bacterium Streptomyces paulus.
Introduction
This compound is a member of the paulomycin family of antibiotics, which are known for their activity against Gram-positive bacteria. Structurally, it is a glycosylated compound with a complex chemical makeup (Molecular Formula: C32H42N2O17S).[1][2] The purification of this compound is essential for its further study, including bioactivity screening, structural elucidation, and potential therapeutic development. This document outlines the key steps from fermentation of Streptomyces paulus to the final purification of this compound.
Data Presentation
While specific quantitative data for each purification step of this compound is not extensively published, the following table summarizes the key physicochemical properties of the compound.
| Property | Value | Reference |
| Molecular Formula | C32H42N2O17S | [1][2] |
| Molecular Weight | 758.7 g/mol | |
| Producing Organism | Streptomyces paulus | [2][3][4] |
Experimental Protocols
The following protocols are compiled from established methodologies for the cultivation of Streptomyces and the purification of paulomycin-related compounds.[5][6]
Protocol 1: Fermentation of Streptomyces paulus
This protocol describes the cultivation of Streptomyces paulus for the production of this compound.
Materials:
-
Streptomyces paulus strain (e.g., NRRL 8115)
-
Mannitol/Soya (MS) agar for spore formation
-
GS-7 medium for seed culture
-
R5α medium for production culture
-
Baffled Erlenmeyer flasks
-
Orbital shaker
Procedure:
-
Spore Culture: Grow Streptomyces paulus on MS agar plates at 28°C to induce sporulation.
-
Seed Culture: Inoculate 50 µL of spores into GS-7 medium and incubate at 28°C for 2 days with shaking.
-
Production Culture: Inoculate the seed culture into R5α production medium at a 2% (v/v) ratio.
-
Incubation: Incubate the production culture at 28°C for 4-5 days in an orbital shaker at 250 rpm.[5][6]
Protocol 2: Extraction of Crude this compound
This protocol details the extraction of the target compound from the fermentation broth.
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Harvesting: After the incubation period, harvest the fermentation broth by centrifugation to separate the mycelia from the supernatant.
-
Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.
-
Concentration: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[6]
Protocol 3: Purification of this compound by Chromatography
This protocol outlines the purification of this compound from the crude extract using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude extract from Protocol 2
-
Acetonitrile
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Preparative HPLC system with a C18 column
-
Solid-Phase Extraction (SPE) cartridges (e.g., Sep-Pak C18)
Procedure:
-
Sample Preparation: Redissolve the dried crude extract in acetonitrile for HPLC analysis.[6]
-
Preparative HPLC:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic system of 57% methanol and 0.1% TFA in water can be used as a starting point for optimization.[5]
-
Flow Rate: A flow rate of 5 mL/min is suggested for preparative scale.[5]
-
Detection: Monitor the elution profile at wavelengths of 238 nm and 320 nm, which are characteristic absorption maxima for paulomycin-like compounds.[5]
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Desalting: To remove acid traces from the mobile phase, dilute the collected fractions with methanol and pass them through a Solid-Phase Extraction (SPE) cartridge. Elute the purified compound from the cartridge.[5]
-
Final Preparation: The purified compound can be dissolved in a suitable solvent mixture, such as 50% tert-butanol and water, for storage and further analysis.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound from Streptomyces paulus.
References
- 1. O-Demethylpaulomycin B | C32H42N2O17S | CID 139589282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Olivomycin A in In Vitro Studies
A Acknowledgment on Demethylolivomycin B: Initial searches for "this compound" did not yield specific scientific data, suggesting it may be a novel or less-documented compound. The following application notes are based on the well-characterized related compound, Olivomycin A , which is likely to have similar properties.
Introduction
Olivomycin A is an aureolic acid antibiotic with potent anticancer properties. It exerts its cytotoxic effects by binding to the minor groove of GC-rich regions in DNA, subsequently interfering with DNA replication and transcription.[1] This document provides detailed application notes and protocols for the in vitro use of Olivomycin A, focusing on its dosage for cytotoxicity studies and its impact on cellular signaling pathways. These guidelines are intended for researchers, scientists, and professionals in drug development.
Data Presentation: In Vitro Efficacy of Olivomycin A
The following table summarizes the effective concentrations of Olivomycin A in various cancer cell lines as reported in the literature. This data provides a crucial starting point for designing in vitro experiments.
| Cell Line | Cancer Type | Assay | Effective Concentration | Observed Effect |
| A-498 | Renal Cell Carcinoma | Apoptosis Assay | 1 µM | Induction of apoptosis[2] |
| 786-O | Renal Cell Carcinoma | Apoptosis Assay | 50 nM | Induction of apoptosis[2] |
| 786-O | Renal Cell Carcinoma | Proliferation Assay | 50 - 100 nM | Robust growth inhibition[2] |
| Murine Leukemia Cells | Leukemia | Cytotoxicity Assay | Nanomolar concentrations | Cytotoxicity[2] |
| Human T Lymphoblastic Cells | T-cell Lymphoma | Cytotoxicity Assay | Nanomolar concentrations | Cytotoxicity[2] |
| Various Human Tumor Cells | Various | Apoptosis Assay | Nanomolar concentrations | Induction of apoptosis[3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of Olivomycin A on adherent or suspension cell lines.[4][5][6][7]
Materials:
-
Olivomycin A (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
MTT solvent (e.g., 150 µL of DMSO or a solution of 10% SDS in 0.01 M HCl)[4][8]
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Olivomycin A in serum-free medium. Remove the complete medium from the wells and add 100 µL of the diluted Olivomycin A solutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[4]
-
Solubilization: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[4][5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[6]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V Staining
This protocol outlines the detection of apoptosis induced by Olivomycin A using Annexin V staining followed by flow cytometry analysis.[2]
Materials:
-
Olivomycin A
-
Target cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Olivomycin A for 24 hours.[2]
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Visualizations
Signaling Pathway of Olivomycin A-Induced Apoptosis
Caption: Olivomycin A signaling leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Testing
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Demethylolivomycin B in B-Cell Culture
To the Valued Researchers, Scientists, and Drug Development Professionals,
This document aims to provide detailed application notes and protocols for the experimental use of Demethylolivomycin B in B-cell cultures. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific information regarding the bioactivity and experimental protocols for this compound in the context of B-lymphocyte cell cultures.
Despite extensive searches for its cytotoxic activity, effects on B-lymphocytes, and its mechanism of action, no specific data, established protocols, or signaling pathway information for this compound in B-cell lines could be retrieved. The search results did not yield any publications detailing its use in this specific application, including critical data points such as IC50 values, or observed effects on cellular mechanisms.
Therefore, the following sections, which would typically contain detailed experimental protocols, quantitative data, and pathway diagrams, cannot be populated with specific information for this compound at this time. Instead, we are providing a generalized framework and template for how such an application note would be structured, should data become available in the future. This framework can serve as a guide for researchers who may be in the initial stages of investigating the effects of novel compounds like this compound on B-cell cultures.
I. Quantitative Data Summary (Hypothetical Framework)
Should data become available, it would be presented in a structured format for clear comparison.
Table 1: Cytotoxicity of this compound on Various B-Cell Lines
| Cell Line | Cell Type | Incubation Time (hrs) | IC50 (µM) | Max Inhibition (%) |
| (e.g., Raji) | (e.g., Burkitt's Lymphoma) | Data Not Available | Data Not Available | Data Not Available |
| (e.g., Daudi) | (e.g., Burkitt's Lymphoma) | Data Not Available | Data Not Available | Data Not Available |
| (e.g., IM-9) | (e.g., B-lymphoblastoid) | Data Not Available | Data Not Available | Data Not Available |
Table 2: Effect of this compound on Apoptosis Markers in B-Cells
| Cell Line | Treatment Conc. (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3 Activity (Fold Change) |
| (e.g., Raji) | Data Not Available | Data Not Available | Data Not Available |
| (e.g., Daudi) | Data Not Available | Data Not Available | Data Not Available |
II. Experimental Protocols (Generalized Templates)
The following are generalized protocols that can be adapted for testing a novel compound like this compound on B-cell cultures.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed B-lymphoma cells (e.g., Raji, Daudi) in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to the desired concentrations and add to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed and treat B-cells with various concentrations of this compound as described in the cell viability protocol.
-
Cell Harvesting: After the desired incubation period, harvest the cells by centrifugation.
-
Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
III. Signaling Pathway and Workflow Diagrams (Illustrative Examples)
As no specific signaling pathways for this compound have been identified, the following diagrams are provided as illustrative examples of how such information would be visualized.
Caption: Generalized workflow for assessing the cytotoxicity of a novel compound.
Application Notes and Protocols for DNA Footprinting Assay with Demethylolivomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylolivomycin B belongs to the aureolic acid family of antibiotics, a group of natural products known for their potent antitumor activities. These compounds, which also include olivomycin, chromomycin A3, and mithramycin, exert their biological effects by binding to the minor groove of DNA, primarily at GC-rich sequences.[1] This interaction inhibits DNA-dependent RNA synthesis, thereby halting transcription. The DNA footprinting assay is a powerful in vitro technique used to determine the specific binding sites of ligands, such as this compound, on a DNA fragment.[2][3] By revealing the precise location and sequence preference of drug binding, this assay provides valuable insights into the mechanism of action of DNA-targeting agents and can aid in the development of new therapeutic compounds.[4]
The principle of DNA footprinting lies in the protection of DNA from cleavage by a nuclease or chemical agent at the site where a ligand is bound.[5] When a DNA-binding agent like this compound is incubated with a DNA fragment, it shields its binding sequence from enzymatic digestion (e.g., by DNase I) or chemical cleavage (e.g., by hydroxyl radicals).[6][7] When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA bands compared to a control reaction without the drug.[5][8]
These application notes provide a detailed protocol for performing a DNA footprinting assay to characterize the interaction of this compound with DNA.
Key Applications
-
Target Validation: Confirming the direct interaction of this compound with DNA.
-
Mechanism of Action Studies: Elucidating the sequence-specific binding of this compound to DNA, which is crucial for understanding its inhibitory effect on transcription.[9]
-
Drug Discovery and Development: Screening and characterizing new derivatives of this compound or other aureolic acid antibiotics for their DNA binding affinity and sequence selectivity.[1]
-
Structure-Activity Relationship (SAR) Studies: Correlating modifications in the chemical structure of this compound with changes in its DNA binding properties.
Data Presentation: Quantitative Analysis of Aureolic Acid Antibiotic-DNA Interactions
Quantitative footprinting can be performed by titrating the concentration of this compound to determine its binding affinity for specific DNA sequences.[10] Based on studies with the closely related compound Chromomycin A3, the following table summarizes typical binding and dimerization constants that can be expected.[11]
| Compound | DNA Sequence | Method | Binding Constant (K) | Dimerization Constant (Kd) | Reference |
| Chromomycin A3 | 5'-TGGCCA-3' | DNase I Footprinting | (2.7 ± 1.4) x 10⁷ M⁻¹ | ~10⁵ M⁻¹ | [11] |
| Chromomycin A3 | Calf Thymus DNA | Isothermal Titration Calorimetry | - | - | [12] |
| Chromomycin A3 | (5'-CCGGCGCCGG-3')₂ | Isothermal Titration Calorimetry | - | - | [12] |
Note: Data for this compound is not currently available in the cited literature. The values for Chromomycin A3 are provided as a reference for expected ranges.
Experimental Protocols
Protocol 1: DNase I Footprinting Assay
This protocol outlines the steps for performing a DNase I footprinting assay to identify the binding sites of this compound on a specific DNA fragment.
Materials:
-
Purified DNA fragment of interest (100-400 bp), end-labeled with a radioactive (e.g., ³²P) or fluorescent tag.[5]
-
This compound
-
DNase I (RNase-free)
-
DNase I Reaction Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂)
-
Stop Solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL Proteinase K)
-
Formamide Loading Dye
-
Denaturing polyacrylamide gel (6-8%)
-
Maxam-Gilbert sequencing markers (G-specific reaction) for precise site identification.[13]
Procedure:
-
DNA Probe Preparation: Prepare a singly end-labeled DNA probe of the target sequence.
-
Binding Reaction:
-
In separate microcentrifuge tubes, prepare a reaction mix containing the end-labeled DNA probe at a final concentration of ~1-10 nM in DNase I Reaction Buffer.
-
Add increasing concentrations of this compound to the tubes (e.g., 0, 1 µM, 5 µM, 10 µM, 50 µM). Include a "no drug" control.
-
Incubate the reactions at room temperature for 30 minutes to allow for binding equilibrium to be reached.
-
-
DNase I Digestion:
-
Add an optimized amount of DNase I to each reaction tube. The optimal concentration of DNase I should be determined empirically to achieve partial digestion of the DNA in the absence of the drug.
-
Incubate for exactly 1-2 minutes at room temperature. The incubation time should be kept consistent across all samples.
-
-
Reaction Termination: Stop the digestion by adding an equal volume of Stop Solution to each tube and vortexing immediately.
-
DNA Purification: Purify the DNA fragments by phenol:chloroform extraction and ethanol precipitation.
-
Gel Electrophoresis:
-
Resuspend the dried DNA pellets in Formamide Loading Dye.
-
Denature the samples by heating at 90°C for 5 minutes and then rapidly cool on ice.
-
Load the samples onto a denaturing polyacrylamide gel. Also, load a G-specific Maxam-Gilbert sequencing ladder of the same DNA fragment.[13]
-
-
Visualization:
-
After electrophoresis, fix and dry the gel.
-
Expose the gel to X-ray film (for radioactive labels) or scan using a fluorescence imager.
-
The "footprint" will appear as a region of protection (a gap in the bands) in the lanes containing this compound compared to the control lane. The precise location of the binding site can be determined by aligning the footprint with the sequencing ladder.
-
Protocol 2: Hydroxyl Radical Footprinting
For higher resolution mapping of the binding site, hydroxyl radical footprinting can be employed. Hydroxyl radicals are smaller than DNase I and provide a more detailed footprint.[7]
Materials:
-
End-labeled DNA fragment
-
This compound
-
Fenton's Reagent:
-
Solution A: (NH₄)₂Fe(SO₄)₂·6H₂O
-
Solution B: EDTA
-
Solution C: Sodium Ascorbate
-
Solution D: H₂O₂
-
-
Stop Solution (e.g., Thiourea)
-
Denaturing polyacrylamide gel and electrophoresis apparatus
Procedure:
-
Binding Reaction: Perform the binding reaction with the end-labeled DNA and this compound as described in the DNase I footprinting protocol.
-
Hydroxyl Radical Cleavage:
-
Initiate the cleavage reaction by adding the components of Fenton's reagent to the binding reaction in the following order: Solution A, Solution B, Solution C, and finally Solution D.
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
DNA Purification and Analysis: Purify the DNA and analyze the fragments by denaturing polyacrylamide gel electrophoresis as described for the DNase I footprinting protocol. The resulting footprint will reveal the bases protected from hydroxyl radical cleavage.[7]
Visualizations
Experimental Workflow for DNA Footprinting
Caption: Workflow of the DNA footprinting assay.
Signaling Pathway: Inhibition of Transcription
Caption: Inhibition of transcription by this compound.
References
- 1. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA footprinting - Wikipedia [en.wikipedia.org]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. High resolution hydroxyl radical footprinting of the binding of mithramycin and related antibiotics to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Interaction of the DNA-binding antitumor antibiotics, chromomycin and mithramycin with erythroid spectrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 11. Quantitative footprinting analysis of the chromomycin A3--DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence Microscopy of Demethylolivomycin B in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylolivomycin B is a member of the aureolic acid group of antibiotics, which are known for their antitumor properties. A related compound, Olivomycin A, has been identified as a DNA-specific fluorochrome, enabling its use in fluorescence microscopy to study its cellular and subcellular distribution and effects. While direct fluorescence data for this compound is not extensively documented, its structural similarity to Olivomycin A suggests it may possess comparable fluorescent properties, making it a candidate for intracellular imaging studies.
These application notes provide a detailed framework for utilizing this compound in fluorescence microscopy, drawing upon the known characteristics of Olivomycin A. The protocols outlined below offer a starting point for researchers to investigate the cellular uptake, localization, and potential mechanisms of action of this compound.
Physicochemical and Fluorescent Properties
While specific spectral data for this compound is limited, the properties of the closely related Olivomycin A can be used as a proxy for initial experimental design.
| Property | Value (inferred from Olivomycin A) |
| Excitation Maximum | ~430-450 nm (Blue light) |
| Emission Maximum | ~520-540 nm (Green-Yellow light) |
| Molecular Target | Binds to GC-rich regions of DNA |
| Solubility | Soluble in DMSO and Ethanol |
Key Applications in Cellular Imaging
-
Cellular Uptake and Distribution: Visualize the kinetics of this compound entry into living or fixed cells and determine its subcellular localization.
-
Nuclear Morphology and DNA Content: As a DNA-binding agent, it can be used to stain the nucleus and potentially assess changes in nuclear morphology or DNA content.
-
Mechanism of Action Studies: Investigate the downstream cellular effects of this compound, such as the induction of oxidative stress and lysosomal activity.[1]
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Uptake and Localization
This protocol describes the staining of live cells to observe the real-time uptake and subcellular distribution of this compound.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC or a custom set for blue excitation and green/yellow emission)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes or chamber slides at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Preparation of Staining Solution: Prepare a 1 mM stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration (start with a range of 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound compound.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Immediately image the cells using a fluorescence microscope.
-
Use an excitation wavelength around 440 nm and collect emission between 520-560 nm. Adjust acquisition settings (exposure time, laser power) to obtain optimal signal-to-noise ratio while minimizing phototoxicity.
-
Protocol 2: Fixed-Cell Imaging of this compound
This protocol is suitable for high-resolution imaging and for co-staining with other cellular markers that require fixation.
Materials:
-
Cells stained with this compound (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Mounting medium with antifade reagent
Procedure:
-
Staining: Follow steps 1-3 from Protocol 1.
-
Fixation:
-
Remove the staining solution.
-
Wash the cells once with PBS.
-
Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.
-
Remove the PFA solution.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount a coverslip onto the imaging dish or slide using a mounting medium containing an antifade reagent.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.
Data Presentation
Table 1: Quantitative Analysis of this compound Cellular Uptake
| Cell Line | Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) |
| HeLa | 1 | 15 | Data to be filled by user |
| HeLa | 1 | 30 | Data to be filled by user |
| HeLa | 5 | 15 | Data to be filled by user |
| HeLa | 5 | 30 | Data to be filled by user |
| A549 | 1 | 15 | Data to be filled by user |
| A549 | 1 | 30 | Data to be filled by user |
| A549 | 5 | 15 | Data to be filled by user |
| A549 | 5 | 30 | Data to be filled by user |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action.
Experimental Workflow
References
Application Notes and Protocols for the Study of Gene Expression Using Olivomycin A
Note: Extensive searches for "Demethylolivomycin B" did not yield specific information regarding its use in gene expression studies. This document focuses on the closely related and well-characterized aureolic acid antibiotic, Olivomycin A , as a representative compound for studying the modulation of gene expression.
Introduction
Olivomycin A is a member of the aureolic acid family of antibiotics, known for its potent antitumor properties. Its mechanism of action involves binding to the minor groove of GC-rich regions of DNA, which subsequently interferes with DNA-dependent processes such as transcription.[1][2] This property makes Olivomycin A a valuable tool for researchers studying gene expression, particularly for investigating the roles of specific transcription factors and the consequences of transcriptional inhibition on cellular processes. These application notes provide an overview of the use of Olivomycin A in gene expression studies, including its mechanism of action, quantitative effects on gene expression, and detailed experimental protocols.
Mechanism of Action
Olivomycin A forms a dimer that chelates a divalent cation, typically Mg²⁺, enabling it to bind with high affinity and specificity to GC-rich sequences in the minor groove of the DNA double helix.[2] This binding physically obstructs the progression of RNA polymerase, leading to the inhibition of transcription initiation and elongation.[1][2] The transcriptional repression is not random; genes with GC-rich promoter regions or regulatory elements are particularly susceptible to the effects of Olivomycin A. Notably, the transcription of proto-oncogenes such as c-Myc, which contains GC-rich binding sites for the Sp1 transcription factor, has been shown to be inhibited by aureolic acid antibiotics.[3] Furthermore, Olivomycin A can suppress p53-dependent transcription, highlighting its impact on key cellular signaling pathways.[4]
Quantitative Data on Gene Expression Modulation
The following table summarizes the quantitative effects of Olivomycin A on various cellular and molecular parameters as reported in the literature. These values can serve as a reference for designing and interpreting experiments.
| Parameter | Cell Line/System | Concentration of Olivomycin A | Observed Effect |
| Cytotoxicity (IC50) | Human tumor cell lines | Nanomolar range | Induction of apoptosis[4] |
| RNA Polymerase II Occupancy | HEK293T-CMVwt-Luc cells | 100 nM | Decrease in RNAPII presence on promoter and 3' gene regions[5] |
| Histone H3 Abundance | HCT116 cells | 100 nM | Increased histone H3 abundance on the LHX2 gene (13-fold) and c-Myc gene (2-fold)[6] |
| mRNA Expression (c-Myc) | HCT116 cells | 100 nM (6h treatment) | >50% decrease in mRNA levels[6] |
| mRNA Expression (LHX2) | HCT116 cells | 100 nM (6h treatment) | Moderate change in mRNA levels[6] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Olivomycin A for Gene Expression Analysis
This protocol outlines the general procedure for treating cultured mammalian cells with Olivomycin A to study its effects on gene expression.
Materials:
-
Mammalian cell line of interest (e.g., HCT116, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Olivomycin A stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow overnight in a 37°C incubator with 5% CO₂.
-
Olivomycin A Preparation: Prepare the desired final concentration of Olivomycin A by diluting the stock solution in complete culture medium. A final concentration of 100 nM is a common starting point for gene expression studies.[5][6] Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing Olivomycin A or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time can vary depending on the experimental goals; for example, a 6-hour treatment has been shown to cause significant changes in c-Myc expression.[6]
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction, protein extraction).
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes how to quantify the expression of specific genes in cells treated with Olivomycin A.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., containing SYBR Green)
-
Gene-specific forward and reverse primers
-
Reference gene primers (e.g., for GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from Olivomycin A-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest and a reference gene, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between Olivomycin A-treated and control samples, normalized to the reference gene.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for Studying Protein-DNA Interactions
This protocol can be used to investigate how Olivomycin A affects the binding of specific proteins (e.g., transcription factors, RNA polymerase II) to DNA.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Sonication buffer
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents (as in Protocol 2)
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quenching: Add glycine to quench the cross-linking reaction.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein.
-
Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads with a series of buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Analysis: Quantify the amount of precipitated DNA for specific genomic regions using qPCR with primers flanking the expected binding sites.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Olivomycin A action on gene transcription.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes after Olivomycin A treatment.
Logical Relationship of ChIP Experiment
Caption: Key steps in a Chromatin Immunoprecipitation (ChIP) experiment.
References
- 1. rockland.com [rockland.com]
- 2. A Microarray-Based Antibiotic Screen Identifies a Regulatory Role for Supercoiling in the Osmotic Stress Response of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptome analysis reveals key genes modulated by ALK5 inhibition in a bleomycin model of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChIP Protocol | Proteintech Group [ptglab.com]
- 6. protocols.io [protocols.io]
No Information Available on Demethylolivomycin B in Molecular Biology
Despite a comprehensive search of scientific databases and literature, no information was found regarding the application of a compound named "Demethylolivomycin B" in molecular biology.
Extensive searches for "this compound" did not yield any relevant scientific publications, experimental protocols, or quantitative data. The search results did not contain any information about the mechanism of action, signaling pathways affected, or any established molecular biology applications for a compound with this name.
Further attempts to identify "this compound" through searches for alternative names, its chemical structure, or related synthesis processes were also unsuccessful in retrieving any pertinent information. The searches did retrieve information for other compounds with similar naming conventions, such as "Demeclocycline" and "O-Demethylpaulomycin B," but these are distinct chemical entities with no described connection to "this compound" or its potential applications.
Given the complete absence of any scientific data or literature, it is not possible to provide the requested detailed Application Notes and Protocols for this compound. The compound may be a novel, yet-to-be-published discovery, a proprietary substance not disclosed in public domains, or the provided name may be inaccurate. Without any foundational research on its biological effects, no credible information can be supplied regarding its use in a research or drug development setting. Therefore, no data tables, experimental protocols, or signaling pathway diagrams can be generated as requested.
Application Notes and Protocols for the Development of Oligomycin A-Based Therapeutics
Disclaimer: Initial searches for "Demethylolivomycin B" did not yield sufficient scientific literature to fulfill the detailed requirements of this request. Therefore, this document focuses on Oligomycin A , a structurally related and well-characterized natural product with significant therapeutic potential, to provide comprehensive application notes and protocols.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oligomycin A is a macrolide antibiotic produced by Streptomyces diastatochromogenes.[1] It is a potent and specific inhibitor of mitochondrial F0F1-ATP synthase, the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation (OXPHOS).[2][3][4] By binding to the F0 subunit of ATP synthase, Oligomycin A blocks the proton channel, thereby uncoupling the proton gradient from ATP synthesis.[5][6] This disruption of mitochondrial respiration and energy production forms the basis of its cytotoxic and potential therapeutic effects, particularly in the context of oncology and other diseases with altered metabolic dependencies. These application notes provide an overview of the biological activities of Oligomycin A and detailed protocols for its preclinical evaluation as a potential therapeutic agent.
Biological Activity and Mechanism of Action
Oligomycin A's primary mechanism of action is the inhibition of mitochondrial ATP synthase, leading to a cascade of downstream cellular effects:
-
Inhibition of Oxidative Phosphorylation: By blocking the F0 proton channel, Oligomycin A effectively halts ATP synthesis via OXPHOS.[2][5]
-
Induction of Glycolysis: Cells treated with Oligomycin A exhibit a metabolic shift towards glycolysis to compensate for the loss of mitochondrial ATP production.[2]
-
Cytotoxicity: The depletion of cellular ATP and the induction of mitochondrial stress lead to cytotoxicity in a variety of cell types, including cancer cells.[1][3]
-
Induction of Apoptosis: Oligomycin A has been shown to induce apoptosis, likely through mechanisms involving mitochondrial dysfunction and the release of pro-apoptotic factors.[4]
The signaling pathway affected by Oligomycin A is central to cellular energy metabolism. Below is a diagram illustrating its mechanism of action.
Quantitative Data Presentation
The following tables summarize the reported cytotoxic activities of Oligomycin A against various cancer cell lines. This data is essential for selecting appropriate cell models and designing effective in vitro experiments.
Table 1: In Vitro Cytotoxicity of Oligomycin A (IC50/GI50 Values)
| Cell Line | Cancer Type | IC50 / GI50 | Reference |
| NCI-60 Panel | Various | 10 nM (GI50) | [1][3] |
| K562 | Leukemia | 0.2 µM | [7] |
| HCT116 | Colon Carcinoma | 0.9 µM | [7] |
| Jurkat | T-cell Leukemia | 0.2 µM | [3] |
| A549 | Lung Carcinoma | 0.8 µM | [3] |
| HeLa | Cervical Cancer | - | [3] |
| MCF-7 | Breast Cancer | ~100 nM (mammosphere formation) | [8] |
| MDA-MB-231 | Breast Cancer | ~5-10 µM (mammosphere formation) | [8] |
Table 2: Inhibition Constants (Ki) of Oligomycin A
| Target | Source | Ki | Reference |
| F0F1-ATPase | Mitochondrial | 1 µM | [1][3] |
| Triton X-100-solubilized ATPase | - | 0.1 µM | [1] |
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of Oligomycin A and its derivatives.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Oligomycin A in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Oligomycin A stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Oligomycin A in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Oligomycin A. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent to each well and incubate for 2-4 hours, or as per the manufacturer's instructions.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Objective: To assess the effect of Oligomycin A on mitochondrial respiration and glycolysis.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin A
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone/Antimycin A
-
Cells of interest
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to form a monolayer.
-
Hydrate the sensor cartridge overnight.
-
On the day of the assay, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the injection ports of the sensor cartridge with Oligomycin A, FCCP, and Rotenone/Antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay, measuring the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
-
Analyze the data to determine the basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate.
Objective: To evaluate the anti-tumor efficacy of Oligomycin A in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line for xenograft implantation
-
Oligomycin A formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer Oligomycin A or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneal injection daily or several times a week).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the tumor growth inhibition data to assess the in vivo efficacy of Oligomycin A.
Experimental Workflow
The following diagram outlines a general workflow for the preclinical development of Oligomycin A-based therapeutics.
Conclusion
Oligomycin A represents a promising natural product with a well-defined mechanism of action targeting cellular energy metabolism. Its potent cytotoxic effects against a range of cancer cells warrant further investigation for therapeutic development. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute preclinical studies aimed at evaluating the full therapeutic potential of Oligomycin A and its analogs. Careful consideration of its toxicological profile will be critical in the path towards clinical translation.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Oligomycin A | Mitochondrial ATP Synthase Inhibitor | CAS 579-13-5 | Buy Oligomycin A from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Oligomycin - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of Demethylolivomycin B in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylolivomycin B is a compound of interest with potential therapeutic applications stemming from its putative dual-action as a Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor and an antimicrobial agent. These application notes provide detailed protocols for evaluating the efficacy and pharmacokinetics of this compound in established preclinical animal models. The following sections outline methodologies for assessing its anti-cancer and antibacterial activities, crucial steps in the early drug development process.
Part 1: Evaluation of Anti-Cancer Efficacy in a Xenograft Mouse Model
This section details the use of a human tumor xenograft mouse model to assess the in vivo anti-cancer activity of this compound, focusing on its potential as a STAT3 inhibitor. STAT3 is a key signaling protein that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis.[1] Inhibition of the STAT3 pathway is a promising strategy in cancer therapy.[2][3]
Signaling Pathway of STAT3
The Janus kinase (JAK)/STAT3 pathway is a primary signaling cascade that transmits signals from cytokines and growth factors to the nucleus.[4] Upon ligand binding to a cell surface receptor, associated JAKs become phosphorylated and, in turn, phosphorylate the receptor, creating docking sites for STAT3 monomers.[5] JAKs then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation and survival.[4][5][6]
Caption: The JAK/STAT3 signaling pathway and the putative inhibitory action of this compound.
Experimental Workflow for Xenograft Model
The following diagram outlines the workflow for evaluating the anti-cancer efficacy of this compound in a xenograft mouse model.
Caption: Experimental workflow for the in vivo evaluation of this compound in a xenograft mouse model.
Protocol: Human Tumor Xenograft Efficacy Study
1. Cell Culture and Animal Model:
-
Human cancer cell lines with known STAT3 activation (e.g., MDA-MB-231 triple-negative breast cancer cells) are cultured under standard conditions.[7]
-
Female immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old, are used for tumor implantation.[8]
2. Tumor Implantation:
-
Harvest cultured cancer cells and resuspend in a sterile solution (e.g., PBS and Matrigel mixture).
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.[8]
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) via intraperitoneal (i.p.) injection.
-
This compound Group(s): Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) via i.p. injection daily or as determined by pharmacokinetic studies.
-
Positive Control Group (Optional): Administer a known STAT3 inhibitor.
5. Efficacy and Toxicity Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
6. Study Endpoint and Tissue Collection:
-
The study concludes when tumors in the control group reach a predetermined size (e.g., ~1500 mm³) or after a set duration (e.g., 21-28 days).
-
Euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen for molecular analysis and another portion fixed in formalin for immunohistochemistry.
7. Pharmacodynamic Analysis:
-
Perform Western blot analysis on tumor lysates to assess the levels of total STAT3 and phosphorylated STAT3 (p-STAT3) to confirm target engagement.
-
Immunohistochemistry can also be used to visualize p-STAT3 levels in tumor sections.
Data Presentation: Hypothetical Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1450 ± 150 | 0 | -2.5 ± 1.5 |
| This compound | 10 | 1100 ± 120 | 24.1 | -3.1 ± 1.8 |
| This compound | 25 | 750 ± 95 | 48.3 | -4.5 ± 2.0 |
| This compound | 50 | 400 ± 70 | 72.4 | -5.2 ± 2.5 |
Part 2: Evaluation of Antibacterial Efficacy in a Murine Infection Model
This section describes a murine model of bacterial infection to evaluate the in vivo antibacterial properties of this compound. Such models are crucial for determining the efficacy of a new antimicrobial agent before human clinical trials.[9][10]
Experimental Workflow for Murine Infection Model
The following diagram illustrates the workflow for assessing the antibacterial efficacy of this compound in a murine infection model.
Caption: Experimental workflow for the in vivo evaluation of this compound in a murine infection model.
Protocol: Murine Subcutaneous Infection Model
1. Bacterial Culture and Animal Model:
-
Culture a relevant bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase.
-
Use male or female BALB/c mice, 6-8 weeks old.
2. Induction of Infection:
-
Anesthetize the mice and shave a small area on the back.
-
Inject a specific inoculum of bacteria (e.g., 1 x 10^7 CFU in 100 µL of PBS) subcutaneously.[9]
3. Treatment Administration:
-
At a set time post-infection (e.g., 2 hours), randomize the mice into treatment and control groups.
-
Vehicle Control Group: Administer the vehicle solution.
-
This compound Group(s): Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) via an appropriate route (e.g., i.p. or subcutaneous).
-
Positive Control Group: Administer a known effective antibiotic (e.g., vancomycin for S. aureus).
4. Monitoring:
-
Monitor the animals for clinical signs of infection and measure the size of any skin lesions that develop.
5. Endpoint and Bacterial Load Quantification:
-
At a predetermined time point (e.g., 24 or 48 hours post-treatment), euthanize the mice.
-
Aseptically excise the infected skin tissue and a portion of the underlying muscle.
-
Homogenize the tissue in sterile PBS, perform serial dilutions, and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.[9]
Data Presentation: Hypothetical Antibacterial Efficacy
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load at 24h (log10 CFU/g tissue) ± SEM |
| Vehicle Control | - | 7.8 ± 0.5 |
| This compound | 10 | 6.5 ± 0.4 |
| This compound | 25 | 5.2 ± 0.3 |
| This compound | 50 | 4.1 ± 0.2 |
| Vancomycin | 20 | 3.5 ± 0.2 |
Part 3: Pharmacokinetic Studies in Mice
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[11][12] This information is critical for dose selection and scheduling in efficacy studies.
Protocol: Murine Pharmacokinetic Study
1. Animal Model and Dosing:
-
Use male or female CD-1 or C57BL/6 mice, 6-8 weeks old.[12]
-
Administer a single dose of this compound via intravenous (i.v.) and oral (p.o.) routes to different groups of mice.
2. Blood Sampling:
-
Collect blood samples (approximately 30-50 µL) at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[11]
-
Blood can be collected via methods such as submandibular or saphenous vein puncture.
-
Process the blood to obtain plasma and store at -80°C until analysis.
3. Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
4. Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Data Presentation: Hypothetical Pharmacokinetic Parameters
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 2500 | 4000 |
| t1/2 (h) | 2.5 | 3.0 |
| CL (L/h/kg) | 0.8 | - |
| Vd (L/kg) | 2.9 | - |
| F (%) | - | 32 |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of this compound in animal models. By systematically assessing its anti-cancer and antibacterial efficacy, as well as its pharmacokinetic profile, researchers can generate the necessary data to support its further development as a potential therapeutic agent. These established models provide a robust platform for understanding the in vivo activity of this compound and for making informed decisions regarding its clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. Decoy-Based, Targeted Inhibition of STAT3: A New Step forward for B Cell Lymphoma Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Inhibitor has Potent Anti-Tumor Activity in B-lineage acute lymphoblastic leukemia cells overexpressing the High Mobility Group A1 (HMGA1)-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Small molecules inhibit STAT3 activation, autophagy, and cancer cell anchorage-independent growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amr-accelerator.eu [amr-accelerator.eu]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Application Notes and Protocols for the Analytical Detection of Demethylolivomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylolivomycin B is a member of the aureolic acid family of polyketide antibiotics, which are known for their potent antitumor and antimicrobial activities.[1][2] This family of compounds, which includes well-known members such as Olivomycin A and Chromomycin A3, exerts its biological effects by binding to the minor groove of GC-rich regions of DNA.[1] Accurate and sensitive detection and quantification of this compound are crucial for preclinical and clinical development, including pharmacokinetic studies, formulation analysis, and quality control.
This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. As specific analytical methods for this compound are not widely published, the following protocols are based on established methods for the closely related analogue, Olivomycin A, and other aureolic acid antibiotics. It is imperative that these methods are validated with a certified reference standard of this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis
Principle: HPLC-MS/MS offers high selectivity and sensitivity for the quantification of analytes in complex matrices. The chromatographic separation of this compound is followed by ionization and mass analysis. The precursor ion corresponding to the analyte is selected and fragmented to produce characteristic product ions, which are then detected and quantified.
Experimental Protocol
1.1. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analogue or a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
1.2. HPLC Conditions (Example)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
1.3. Mass Spectrometry Conditions (Hypothetical)
Note: The exact mass of this compound is required for precise precursor ion selection. Assuming this compound is a demethylated form of Olivomycin A (Molecular Formula: C₅₈H₈₄O₂₆, Molecular Weight: 1197.27 g/mol [3]), the molecular weight would be approximately 1183.25 g/mol (loss of a CH₂ group). This must be confirmed experimentally.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| Precursor Ion [M+H]⁺ | Hypothetical m/z 1184.26 (To be determined with a reference standard) |
| Product Ions | To be determined by infusion of a standard solution and performing a product ion scan. Fragmentation is expected to involve the loss of sugar moieties from the oligosaccharide chains. |
| Collision Energy | To be optimized for the specific precursor-product ion transitions. |
| Dwell Time | 100 ms |
Data Presentation
Table 1: Hypothetical Quantitative Data for HPLC-MS/MS Analysis of this compound
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: The values in Table 1 are for illustrative purposes and must be determined experimentally through method validation.
UV-Vis Spectrophotometry Analysis
Principle: UV-Vis spectrophotometry measures the absorbance of light by a molecule at specific wavelengths. The aureolic acid backbone of this compound contains a chromophore that absorbs light in the UV and visible regions. This method is simpler and more accessible than HPLC-MS/MS but is less selective and sensitive.
Experimental Protocol
2.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or ethanol.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
For unknown samples, perform an appropriate extraction to isolate this compound and dissolve it in the same solvent used for the standards.
2.2. Spectrophotometric Measurement
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 200 nm to 600 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the unknown sample.
-
Identify the absorbance maxima. Based on related aureolic acid antibiotics, characteristic absorbance maxima are expected around 228, 280, 330, and 415 nm.[4]
Data Presentation
Table 2: Expected UV-Vis Absorbance Maxima for this compound
| Wavelength (nm) | Expected Absorbance |
| ~228 | High |
| ~280 | Medium |
| ~330 | Low |
| ~415 | Medium |
Note: The exact λmax values should be confirmed with a pure standard of this compound.
Table 3: Hypothetical Quantitative Data for UV-Vis Analysis of this compound
| Parameter | Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
Note: The values in Table 3 are for illustrative purposes and must be determined experimentally.
Visualizations
Caption: Experimental Workflow for HPLC-MS/MS Analysis.
Caption: Mechanism of Action of Aureolic Acid Antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Metathramycin, a new bioactive aureolic acid discovered by heterologous expression of a metagenome derived biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing Demethylolivomycin B degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Demethylolivomycin B during experimental use. As direct stability data for this compound is limited, this guide is based on information available for structurally related compounds such as olivomycins, chromomycins, and the broader class of anthracycline and polyketide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
Based on related compounds, this compound is likely susceptible to degradation from exposure to light, elevated temperatures, non-optimal pH, and the presence of metal ions. Like other anthracyclines, it may also undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) and subsequent degradation[1][2].
Q2: How should I properly store this compound?
To ensure maximum stability, this compound should be stored under conditions similar to those recommended for related compounds like Chromomycin A3. It is advisable to store the lyophilized powder at -20°C, protected from light and moisture. Once reconstituted, solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use, ideally for no longer than one month[3].
Q3: What is the recommended solvent for reconstituting this compound?
While specific data for this compound is unavailable, related compounds like Chromomycin A3 are soluble in DMSO[4]. It is recommended to use anhydrous, high-purity solvents to minimize degradation.
Q4: Can the presence of metal ions in my experimental setup affect the stability of this compound?
Yes, metal ions, particularly iron(III) and copper(II), have been shown to catalyze the degradation of anthracycline compounds[5]. It is crucial to use metal-free buffers and chelating agents like EDTA if metal contamination is a concern in your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at -20°C and protected from light. 2. Prepare fresh solutions for each experiment from a lyophilized stock if possible. 3. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[3] |
| Inconsistent experimental results. | Partial degradation of the compound, leading to variable active concentrations. | 1. Check the age of the stock solution. Older solutions are more likely to have degraded.[3][6] 2. Protect experimental setups from direct light exposure. 3. Ensure the pH of all buffers and media is within a stable range for the compound, likely slightly acidic to neutral. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. Analyze the degradation products to understand the degradation pathway. Common pathways for related compounds include hydrolysis and oxidation[1][5]. 2. If degradation is observed, re-evaluate the experimental conditions (pH, temperature, light exposure, presence of metals). |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Storage of Lyophilized Powder: Upon receipt, store the lyophilized this compound at -20°C in a desiccator to protect it from light and moisture.
-
Reconstitution: Reconstitute the lyophilized powder in anhydrous, high-purity DMSO to the desired stock concentration.
-
Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in amber vials to minimize light exposure.
-
Storage of Stock Solution: Store the aliquots at -20°C. It is recommended to use the solution within one month to prevent loss of potency[3].
-
Use in Experiments: When preparing for an experiment, thaw an aliquot and protect it from light. Avoid keeping the solution at room temperature for extended periods.
Visualizing Potential Degradation and Experimental Workflow
Potential Degradation Pathway of this compound
A potential degradation pathway for this compound.
Experimental Workflow for Stability Assessment
A workflow for assessing the stability of this compound.
References
- 1. Anthracycline degradation in cardiomyocytes: a journey to oxidative survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chromomycin A3 | Cell Signaling Technology [cellsignal.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromomycin A3 [sigmaaldrich.com]
Technical Support Center: Optimizing Novel Compound Concentrations
Disclaimer: As of the last update, specific experimental data for Demethylolivomycin B is not widely available in published literature. The following guide provides a general framework and best practices for determining the optimal concentration of a novel investigational compound, using "this compound" as an example. Researchers should adapt these protocols based on their specific cell type and experimental goals.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting concentration range for a new compound like this compound?
A1: When working with a novel compound, a broad concentration range should be tested initially.[1]
-
Literature Search: First, conduct a thorough literature search for this compound or structurally similar compounds to see if any effective concentration ranges have been published for any cell type.[2]
-
Broad Range Finding Experiment: If no information is available, a common starting point is a wide range of concentrations, often spanning several orders of magnitude. A typical approach is to use serial dilutions, for example, from 10 nM to 100 µM.[1] This helps to identify an approximate range where the compound has a biological effect.[3][4]
Q2: What is a "vehicle control" and why is it essential?
A2: The vehicle is the solvent used to dissolve the drug, such as Dimethyl Sulfoxide (DMSO) or ethanol.[2] A vehicle control consists of cells treated with the same volume of this solvent as is used to deliver the drug. This is crucial to ensure that any observed effects are due to the compound itself and not the solvent.[2] The final concentration of the solvent should be non-toxic to the cells.[1]
Q3: What is the optimal duration for exposing cells to this compound?
A3: The optimal treatment time can vary significantly depending on the compound's mechanism of action and the cell type.[2] It is recommended to perform a time-course experiment. You can test a single, effective concentration (determined from your initial range-finding experiment) at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will help you identify the shortest time required to achieve the desired effect without causing excessive, non-specific cell death.[2]
Q4: How does cell seeding density affect the experiment?
A4: Cell seeding density is a critical parameter that can influence the outcome of cell viability assays.[1] It's important to use a density where the cells are in the exponential growth phase for the duration of the experiment. Over-confluent or under-confluent cells can respond differently to drug treatment. The optimal seeding density should be determined for each cell line prior to the main experiment to ensure the growth rate is relatively constant during the assay period.[4]
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine IC50
This protocol outlines the use of a colorimetric assay like MTT or a fluorescence-based assay like Resazurin to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, MTS, or Resazurin)
-
Solubilization solution (for MTT assay)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Harvest and count healthy, log-phase cells. Seed the cells into a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well. Incubate overnight (or until cells have adhered and resumed growth) at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 1000x stock solution of this compound in the chosen vehicle (e.g., 10 mM in DMSO). Perform serial dilutions of this stock solution in complete medium to create a range of 2x working concentrations.
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the 2x working concentrations of this compound to the appropriate wells. Be sure to include "vehicle control" wells (containing only the vehicle at the same final concentration as the drug-treated wells) and "untreated control" wells (containing only fresh medium).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly and read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells ((Abs_treated / Abs_vehicle) * 100).
-
Plot the percentage of cell viability against the log of the drug concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
This table provides a template for presenting the results from a dose-response experiment.
| This compound Concentration (µM) | Average Absorbance | Standard Deviation | % Cell Viability (Relative to Vehicle) |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100.0% |
| 0.01 | 1.231 | 0.091 | 98.2% |
| 0.1 | 1.150 | 0.075 | 91.7% |
| 1 | 0.877 | 0.061 | 69.9% |
| 5 | 0.630 | 0.055 | 50.2% |
| 10 | 0.412 | 0.043 | 32.9% |
| 50 | 0.155 | 0.029 | 12.4% |
| 100 | 0.098 | 0.021 | 7.8% |
Troubleshooting Guide
Q: I observed high levels of cell death across all tested concentrations, including the lowest ones. What could be the issue?
A:
-
Initial Concentration Too High: Your lowest concentration might still be too potent. Expand the concentration range to include much lower doses (e.g., into the picomolar or low nanomolar range).
-
Solvent Toxicity: The concentration of your vehicle (e.g., DMSO) may be too high. Ensure the final vehicle concentration in the well is non-toxic (typically ≤ 0.5% for DMSO, but this can be cell-type dependent). Run a vehicle-only toxicity test to confirm.
-
Incorrect Stock Concentration: Double-check the calculations for your stock solution and serial dilutions. An error could lead to much higher concentrations than intended.
Q: My compound shows no effect on cell viability, even at the highest concentration. What should I do next?
A:
-
Increase Concentration Range: The compound may have low potency in your specific cell model. Test higher concentrations (e.g., up to 200 µM or higher), but be mindful of potential solubility issues and off-target effects.[2]
-
Increase Exposure Time: Some compounds require a longer duration to exert their effects. Try extending the incubation period (e.g., to 72 or 96 hours).
-
Check Compound Stability and Solubility: Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted in the culture medium.[1] The compound may also be unstable in aqueous solutions; consider preparing it fresh before each experiment.
-
Use a Different Assay: The chosen viability assay (e.g., metabolic) may not be sensitive to the compound's mechanism of action. Consider a different type of assay, such as one that measures membrane integrity (e.g., LDH release) or apoptosis (e.g., Caspase activity).[6][7]
Q: My results show high variability between replicate wells. How can I improve the consistency of my assay?
A:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. When plating, gently mix the cell suspension between pipetting to prevent cells from settling. Pay attention to the "edge effect" in 96-well plates by avoiding the outermost wells or filling them with PBS to maintain humidity.
-
Pipetting Errors: Use calibrated pipettes and proper technique, especially when performing serial dilutions and adding small volumes of reagents.
-
Cell Health: Use cells that are in a healthy, consistent state (i.e., low passage number and in the exponential growth phase). Stressed or overly confluent cells can lead to variable results.
Visualizations
Caption: Workflow for optimizing a novel drug concentration.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell viability assays | Abcam [abcam.com]
Technical Support Center: Troubleshooting Compound B Fluorescence
Welcome to the technical support center for "Compound B." This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to the fluorescence of this novel compound. The following guides and FAQs address common problems, particularly fluorescence quenching, that you may encounter during your experiments.
Troubleshooting Guide: Fluorescence Quenching
This guide provides a systematic approach to identifying and resolving issues with the fluorescence intensity of Compound B.
dot
Caption: General workflow for troubleshooting fluorescence quenching.
Question: My fluorescence signal for Compound B is much lower than expected. What should I check first?
Answer:
Start by verifying your instrument settings. Incorrect wavelength settings are a common source of error. Ensure that the excitation and emission wavelengths on your fluorometer or microscope match the spectral properties of Compound B. Also, check the gain settings and slit widths to ensure they are appropriate for your sample's concentration.
Next, consider the possibility of an "inner filter effect," which can occur if your sample is too concentrated.[1][2] This phenomenon happens when the high concentration of the fluorophore itself absorbs either the excitation light before it can penetrate the sample or the emitted light before it reaches the detector.[1]
Troubleshooting Steps:
-
Confirm Spectral Properties: If the exact excitation and emission maxima for Compound B are unknown, perform a preliminary scan to determine the optimal wavelengths.
-
Prepare a Dilution Series: Create a series of dilutions of your sample and measure the fluorescence of each. If the signal increases with dilution, your initial sample was likely too concentrated.
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance of your sample at the excitation wavelength. As a general rule, the absorbance should be below 0.1 to avoid the inner filter effect.
Question: The fluorescence of Compound B decreases over time during my experiment. What could be the cause?
Answer:
A continuous decrease in fluorescence signal upon exposure to light is a classic sign of photobleaching .[3][4][5] This is an irreversible photochemical destruction of the fluorophore caused by the excitation light.[5] The rate of photobleaching is influenced by the intensity of the light source, the duration of exposure, and the presence of reactive oxygen species.[3]
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio.[3][6] This can often be achieved by using neutral density filters.[4][7]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light.[4][6] For microscopy, find the area of interest using transmitted light before switching to fluorescence.[4]
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or buffer.[3][6] These reagents work by scavenging reactive oxygen species that contribute to photobleaching.[3]
-
Deoxygenate the Buffer: The presence of dissolved oxygen can accelerate photobleaching.[3][8] If compatible with your experiment, deoxygenating your buffer can help preserve the fluorescence signal.
Question: My fluorescence signal is quenched when I add certain reagents to my buffer. How can I identify the quenching agent?
Answer:
This issue points to collisional (dynamic) quenching or static quenching , where molecules in the buffer interact with Compound B to reduce its fluorescence.[8][9] Common chemical quenchers include molecular oxygen, halide ions (like Cl⁻ and I⁻), and heavy atoms.[9][10]
dot
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. Photobleaching - Wikipedia [en.wikipedia.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 9. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 10. What is Fluorescence Quenching? [edinst.com]
Technical Support Center: Minimizing Off-Target Effects of Small-Molecule Inhibitors
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the characterization of small-molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small-molecule inhibitor?
A: Off-target effects occur when a small-molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of undesirable outcomes, including toxicity, reduced efficacy, and confounding experimental results.
Q2: Why is it critical to minimize off-target effects?
A: Minimizing off-target effects is crucial for several reasons:
-
Improved Safety Profile: Reducing unintended interactions decreases the likelihood of adverse drug reactions and toxicity in preclinical and clinical settings.
-
Enhanced Efficacy: By ensuring the inhibitor primarily interacts with its intended target, the therapeutic effect is maximized.
-
Clearer Structure-Activity Relationship (SAR): Understanding the specific interactions of a compound allows for more rational drug design and optimization.
Q3: What are the initial steps to proactively reduce off-target effects during drug design?
A: A key strategy is rational drug design, which leverages computational and structural biology tools. By analyzing the three-dimensional structures of the target protein and the small molecule, researchers can design compounds with high specificity for the target's binding site, thereby minimizing interactions with other proteins.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered when working with small-molecule inhibitors and their potential off-target effects.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or unexpected phenotype. | The inhibitor may have significant off-target effects that are influencing the experimental system in an unforeseen way. | 1. Perform a literature search for known off-target effects of the compound class. 2. Conduct unbiased screening assays (e.g., kinome profiling, proteome-wide thermal shift assays) to identify potential off-targets. 3. Use a structurally distinct inhibitor of the same target to see if the phenotype is recapitulated. 4. Perform target knockdown/knockout (e.g., using CRISPR/Cas9 or siRNA) as an orthogonal method to validate the on-target phenotype. |
| High cellular toxicity observed at effective concentrations. | The inhibitor may be hitting essential off-target proteins, leading to cell death. | 1. Determine the therapeutic index (ratio of toxic concentration to effective concentration). 2. Synthesize and test analogs of the inhibitor to identify modifications that reduce toxicity while maintaining on-target potency. 3. Lower the concentration of the inhibitor and combine it with another therapeutic agent that targets a parallel pathway to achieve a synergistic effect with lower toxicity. |
| Discrepancy between in vitro potency and cellular activity. | 1. Poor cell permeability of the inhibitor. 2. The inhibitor is being actively transported out of the cell. 3. The inhibitor has off-target effects in the cellular context that antagonize its on-target effect. | 1. Perform cell permeability assays (e.g., PAMPA). 2. Use inhibitors of efflux pumps to see if cellular activity is restored. 3. Identify off-targets and redesign the compound to avoid these interactions. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and minimize off-target effects.
Protocol 1: Kinome Profiling
Objective: To identify off-target kinases of a small-molecule inhibitor.
Methodology:
-
Compound Preparation: Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial dilutions to be tested.
-
Assay Plate Preparation: Use a commercially available kinase panel that includes a large number of purified kinases. Add the kinase, substrate, and ATP to the wells of a microtiter plate.
-
Inhibitor Addition: Add the serially diluted inhibitor to the assay plates. Include appropriate controls (e.g., no inhibitor, known inhibitor of a specific kinase).
-
Incubation: Incubate the plates at the optimal temperature for the kinases (usually 30°C or 37°C) for a predetermined amount of time.
-
Detection: Use a detection reagent (e.g., ADP-Glo™, Z'-LYTE™) to measure the amount of kinase activity. The signal is typically read on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration. Determine the IC50 values for any kinases that are significantly inhibited.
Protocol 2: Proteome-Wide Cellular Thermal Shift Assay (CETSA)
Objective: To identify protein targets (on- and off-target) of a small-molecule inhibitor in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat one set of cells with the inhibitor at the desired concentration and another set with vehicle control.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated proteins.
-
Protein Quantification: Collect the supernatant and quantify the total protein concentration.
-
Sample Preparation for Mass Spectrometry: Prepare the protein samples for mass spectrometry analysis (e.g., by trypsin digestion and tandem mass tag labeling).
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the soluble fraction.
-
Data Analysis: Identify proteins that show a significant thermal shift upon inhibitor treatment compared to the vehicle control. These are potential targets of the inhibitor.
Visualizations
Experimental Workflow for Off-Target Effect Minimization
Caption: A generalized workflow for identifying and minimizing the off-target effects of small-molecule inhibitors.
On-Target vs. Off-Target Signaling Pathways
Caption: A diagram illustrating how a small-molecule inhibitor can interact with both its intended target and an off-target protein, leading to distinct cellular outcomes.
References
Demethylolivomycin B experimental variability and reproducibility
Notice: Information regarding Demethylolivomycin B is not currently available in publicly accessible scientific literature. The following is a generalized framework for a technical support center, based on common issues encountered with novel therapeutic compounds. The experimental details, data, and protocols provided are illustrative and should be adapted once specific information about this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the biological activity of our synthesized this compound. What are the potential causes and how can we troubleshoot this?
A1: Batch-to-batch variability is a common challenge with complex organic molecules. Potential causes can be categorized into issues with synthesis and purification, compound stability, and assay conditions.
-
Synthesis and Purification:
-
Incomplete Reactions or Side Products: Minor changes in reaction conditions (temperature, pressure, catalyst concentration) can lead to the formation of closely related impurities that may have different biological activities.
-
Purification Inconsistencies: The efficiency of chromatographic separation can vary, leading to different impurity profiles in each batch. It is crucial to have a robust and validated purification protocol.
-
-
Compound Stability:
-
Degradation: this compound may be sensitive to light, temperature, or pH. Improper storage or handling can lead to degradation, reducing its effective concentration.
-
Solvent Effects: The choice of solvent for storage and in the experimental assay can impact the compound's stability and solubility.
-
-
Assay Conditions:
-
Cell Line Variability: If using cell-based assays, variations in cell passage number, confluency, and overall health can significantly impact results.
-
Reagent Quality: Ensure all reagents used in the assays are of high quality and have not expired.
-
Troubleshooting Steps:
-
Rigorous Quality Control: Implement stringent QC checks for each new batch. This should include High-Performance Liquid Chromatography (HPLC) to assess purity, Mass Spectrometry (MS) to confirm molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.
-
Stability Studies: Conduct forced degradation studies to understand the compound's stability under various conditions (e.g., heat, light, different pH levels).
-
Standardize Protocols: Ensure all experimental protocols, from synthesis to biological assays, are meticulously documented and followed by all personnel.
-
Assay Controls: Always include positive and negative controls in your biological assays to monitor for variability in the assay itself.
Troubleshooting Guides
Guide 1: Poor Reproducibility in Cytotoxicity Assays
Issue: You are observing inconsistent IC50 values for this compound in your cancer cell line cytotoxicity assays (e.g., MTT, XTT).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Cell Density Variation | Ensure precise cell counting and seeding for each experiment. Create a standardized protocol for cell plating. |
| Inconsistent Drug Exposure Time | Use a calibrated timer and adhere strictly to the planned incubation period with this compound. |
| Reagent Preparation Errors | Prepare fresh stock solutions of this compound and assay reagents for each experiment. Validate the concentration of stock solutions. |
| Contamination (Mycoplasma) | Regularly test cell cultures for mycoplasma contamination, as it can alter cellular response to drugs. |
Guide 2: Unexpected Results in Signaling Pathway Analysis
Issue: Western blot analysis of a potential downstream target of this compound shows variable levels of protein expression or phosphorylation after treatment.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | Validate the primary antibody for specificity and optimal dilution. Include positive and negative controls for the target protein. |
| Inconsistent Lysis Buffer | Use a consistent lysis buffer with fresh protease and phosphatase inhibitors for all samples. |
| Variable Protein Loading | Perform a total protein quantification assay (e.g., BCA) and ensure equal loading amounts for each lane. Normalize to a housekeeping protein. |
| Timing of Treatment | Perform a time-course experiment to determine the optimal time point for observing changes in the target protein after this compound treatment. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific experimental setup.
Protocol 1: General Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Quantitative Data
Table 1: Illustrative Cytotoxicity Data for this compound (Hypothetical)
| Cell Line | IC50 (µM) - Batch A | IC50 (µM) - Batch B | IC50 (µM) - Batch C |
| MCF-7 | 1.2 ± 0.2 | 5.8 ± 0.9 | 1.5 ± 0.3 |
| A549 | 2.5 ± 0.4 | 10.1 ± 1.5 | 2.8 ± 0.5 |
| HCT116 | 0.8 ± 0.1 | 4.2 ± 0.7 | 0.9 ± 0.2 |
This table illustrates how to present quantitative data to identify inconsistencies (e.g., Batch B being an outlier).
Visualizations
Experimental Workflow for Assessing Biological Activity
Caption: A generalized workflow from synthesis to in vitro evaluation.
Troubleshooting Logic for Experimental Variability
Caption: A decision tree for troubleshooting sources of experimental error.
Technical Support Center: Large-Scale Synthesis of Demethylolivomycin B and Related Pluramycin-Class Antibiotics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Demethylolivomycin B and other structurally related pluramycin-class natural products. The content is structured to address common experimental challenges, particularly focusing on the construction of the complex aglycone and the stereoselective formation of C-aryl glycosidic bonds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis campaign in a question-and-answer format.
| Problem ID | Question | Potential Causes & Troubleshooting Steps |
| CG-01 | Problem: Low or no yield during C-aryl glycosylation. | Potential Causes: 1. Poor reactivity of the aryl nucleophile or glycosyl donor: The electron density of the aromatic ring and the nature of the leaving group on the sugar are critical.2. Decomposition of starting materials: Glycosyl donors, especially halides or triflates, can be unstable. The aromatic aglycone may also be sensitive to the reaction conditions.3. Incorrect catalyst or reaction conditions: Many C-glycosylations are mediated by specific transition metals (e.g., Pd, Ni, Ru) or Lewis acids, and performance is highly dependent on ligands, solvents, and temperature.[1][2][3]Troubleshooting Steps: 1. Verify Starting Material Quality: Confirm the integrity and purity of both the aglycone and the glycosyl donor via NMR and mass spectrometry before starting the reaction.2. Screen Reaction Conditions: Systematically screen solvents, temperature, and catalysts/promoters. For instance, in nickel-catalyzed C-H glycosylation, the choice of directing group on the arene is crucial.[3]3. Change Glycosyl Donor: If using a glycosyl halide, consider switching to a more reactive donor like a glycosyl triflate or a less reactive but more stable donor like a glycosyl acetate, depending on the issue.4. Consider an Alternative Strategy: If direct coupling fails, an O→C glycoside rearrangement can be an effective alternative for installing the second sugar moiety.[4][5][6] |
| CG-02 | Problem: Poor stereoselectivity (undesired anomer) in C-aryl glycosylation. | Potential Causes: 1. Reaction Mechanism: The reaction may be proceeding through a non-stereospecific pathway, such as via an oxocarbenium ion intermediate that can be attacked from either face.[1]2. Neighboring Group Participation: The protecting group at the C2 position of the sugar can influence the stereochemical outcome. An acetyl or benzoyl group (participating) typically favors the 1,2-trans product, while a benzyl or silyl group (non-participating) may lead to mixtures.3. Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and the transition state, thereby affecting stereoselectivity.Troubleshooting Steps: 1. Modify C2 Protecting Group: Change the C2 protecting group to one that can direct the stereochemistry through neighboring group participation if the 1,2-trans product is desired.2. Optimize Solvent and Temperature: A systematic screen of solvents and reaction temperatures can identify conditions that favor the formation of one anomer over the other. Lower temperatures often increase selectivity.3. Employ Stereodirecting Catalysis: Some modern methods, like the Catellani-type C-H glycosylation, have shown exceptionally high stereoselectivity for α-anomers.[1] Similarly, radical-enabled nickel-catalyzed methods can also provide high stereocontrol.[2][7] |
| AG-01 | Problem: Low yields in the multi-step synthesis of the anthraquinone-like aglycone. | Potential Causes: 1. Suboptimal Cyclization Strategy: The construction of the tetracyclic core often involves critical cyclization reactions (e.g., Diels-Alder, Friedel-Crafts) which can be low-yielding.2. Regioselectivity Issues: Annulation reactions can produce regioisomers that are difficult to separate.3. Functional Group Incompatibility: The complex and highly functionalized nature of intermediates can lead to side reactions during oxidation, reduction, or substitution steps.Troubleshooting Steps: 1. Re-evaluate the Retrosynthetic Approach: Consider alternative strategies for ring construction. For example, an intramolecular aryne-furan cycloaddition has been used effectively to build the anthracene core in the synthesis of isokidamycin.[4][5]2. Protecting Group Strategy: Review and optimize the protecting group strategy to minimize side reactions and ensure compatibility with the planned synthetic steps.3. Optimize Key Steps: Perform a thorough optimization of low-yielding steps by screening reagents, catalysts, solvents, and temperatures. |
| FN-01 | Problem: Difficulty with sequential C-glycosylation to install two different amino sugars. | Potential Causes: 1. Deactivation of the Aromatic Ring: The installation of the first C-glycoside can electronically deactivate the aromatic ring, making the second glycosylation more difficult.2. Steric Hindrance: The first sugar moiety can sterically hinder the approach of the second glycosyl donor to the adjacent position.3. Aglycone Instability: The conditions required for the second glycosylation might be too harsh, leading to the degradation of the mono-glycosylated intermediate.Troubleshooting Steps: 1. Sequential C-H Functionalization: Employ modern C-H activation strategies that allow for the sequential and regioselective introduction of glycosyl units.[2][3]2. O→C Rearrangement for the Second Sugar: Install one sugar via direct C-glycosylation and the second via an O-glycosylation followed by a rearrangement. This two-pronged approach was successful in the total synthesis of isokidamycin.[4][5][6]3. Biosynthetic Approach: In some cases, biosynthetic approaches using glycosyltransferases can offer high selectivity for sequential glycosylations, as demonstrated in studies on kidamycin biosynthesis.[8] |
Data Presentation
Table 1: Comparison of Selected Modern C-Aryl Glycosylation Methods
| Method | Catalyst/Promoter | Glycosyl Donor | Key Features | Reported Yields | Stereoselectivity | Reference |
| Catellani-type C-H Glycosylation | Pd(OAc)₂ / Norbornene | Glycosyl Chlorides | Modular, broad scope, C-H activation | 32% - 90% | Excellent α-selectivity (>20:1) | [1] |
| Radical-enabled 1,4-Ni Migration | NiBr₂·diglyme / LiI | Glycosyl Chlorides | Three-component, ortho-glycosylation | 40% - 85% | High α-selectivity (>20:1) | [2][7] |
| Dienol-Phenol Rearrangement | BF₃·OEt₂ | Lithiated Glycals | Access to aryl bis-C-glycosides | Good | Substrate dependent | [9] |
| Photoredox Deoxygenative Coupling | NiBr₂·diglyme / Ir-catalyst | Glycosyl Esters | Uses easily accessible glycosyl esters | 50% - 80% | Good β-selectivity for nucleosides | [10] |
| Directed C-H Glycosylation | Ni(OTf)₂ | Glycosyl Bromides | Uses 8-aminoquinoline directing group | 45% - 91% | Excellent α-selectivity | [3] |
Experimental Protocols
Protocol: O→C Glycoside Rearrangement for Second Sugar Installation
Adapted from the total synthesis of Isokidamycin.[4][5]
This protocol describes a key step for installing a second C-glycoside when direct C-H glycosylation is challenging.
-
Step 1: O-Glycosylation
-
To a solution of the mono-C-glycosylated anthrol intermediate (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) at -20 °C, add the trichloroacetimidate donor of the second sugar (e.g., N,N-dimethylvancosamine derivative, 1.5 equiv.).
-
Slowly add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 equiv.) in DCM.
-
Stir the reaction at -20 °C and monitor by TLC. Upon consumption of the starting material (typically 1-2 hours), quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the O-glycoside.
-
-
Step 2: O→C Glycoside Rearrangement
-
Dissolve the purified O-glycoside (1.0 equiv.) in anhydrous DCM (0.05 M) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add boron trichloride (BCl₃, 1.0 M solution in hexanes, 3.0 equiv.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of a 1:1 mixture of methanol and DCM.
-
Concentrate the mixture under reduced pressure and purify by flash column chromatography to yield the desired bis-C-aryl glycoside.
-
Visualizations
Diagram 1: General Synthetic Workflow & Key Challenge Areas
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective synthesis of C-aryl glycosides via radical-enabled 1,4-Ni migration: glycosyl chlorides as coupling partners - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Highly regioselective and stereoselective synthesis of C-Aryl glycosides via nickel-catalyzed ortho-C–H glycosylation of 8-aminoquinoline benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Studies Toward the Syntheses of Pluramycin Natural Products. The First Total Synthesis of Isokidamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Stereoselective synthesis of C-aryl glycosides via radical-enabled 1,4-Ni migration: glycosyl chlorides as coupling partners - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Demethylolivomycin B and Other SF3B1 Inhibitors in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Demethylolivomycin B and other SF3B1-targeting spliceosome inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other SF3B1 inhibitors?
A1: this compound, along with other natural product-derived spliceosome inhibitors like Pladienolides and Herboxidienes, functions by targeting the SF3B1 (Splicing Factor 3B Subunit 1) protein. SF3B1 is a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the early stages of spliceosome assembly. By binding to SF3B1, these inhibitors stall the splicing process, leading to an accumulation of unspliced pre-mRNA, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2]
Q2: My cancer cell line has developed resistance to this compound. What are the potential mechanisms?
A2: Resistance to SF3B1 inhibitors can arise through several mechanisms:
-
Target Alteration: The most common mechanism is the acquisition of point mutations in the SF3B1 gene itself.[1] These mutations can alter the drug-binding pocket, reducing the affinity of the inhibitor for its target.
-
Alternative Splicing Modulation: Cancer cells can adapt by altering their splicing patterns to produce pro-survival or drug-resistant protein isoforms.[3][4] This can involve the upregulation of specific splicing factors that counteract the inhibitory effect of the drug.[4]
-
Signaling Pathway Activation: Activation of alternative survival pathways can compensate for the stress induced by spliceosome inhibition. For instance, cells with high MYC activity may exhibit increased vulnerability to these inhibitors.[1]
-
Drug Efflux and Detoxification: General mechanisms of drug resistance, such as the increased expression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell, or enhanced detoxification pathways, can also contribute.[3]
Q3: Are there known mutations in SF3B1 that confer resistance?
A3: Yes, specific mutations in SF3B1 have been identified that confer resistance to spliceosome inhibitors. For example, the R1074H mutation in SF3B1 has been shown to reduce the binding affinity of pladienolides, a class of compounds structurally related to this compound.[1] It is highly probable that similar mutations could confer resistance to this compound.
Q4: How can I determine if my resistant cell line has an SF3B1 mutation?
A4: To identify mutations in SF3B1, you can perform Sanger sequencing of the gene's coding region or utilize next-generation sequencing (NGS) techniques like whole-exome sequencing or targeted sequencing of a panel of cancer-related genes that includes SF3B1. RNA-sequencing (RNA-seq) data can also be analyzed to identify single nucleotide variants in the expressed transcripts.[5]
Troubleshooting Guides
Guide 1: Investigating the Mechanism of Resistance in Your Cell Line
This guide provides a workflow for elucidating the potential resistance mechanisms in a cancer cell line that has developed resistance to this compound.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating resistance to SF3B1 inhibitors.
Detailed Methodologies:
-
IC50 Determination:
-
Seed parental (sensitive) and resistant cells in 96-well plates at a predetermined optimal density.[6]
-
After 24 hours, treat the cells with a serial dilution of this compound for 48-72 hours.
-
Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 values (the concentration of drug that inhibits 50% of cell growth) for both cell lines using non-linear regression analysis. A significant increase in the IC50 for the resistant line confirms resistance.[7]
-
-
SF3B1 Sequencing:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Amplify the coding exons of the SF3B1 gene using PCR.
-
Sequence the PCR products using Sanger sequencing and compare the sequences to identify any mutations in the resistant cell line.
-
Alternatively, perform whole-exome or targeted sequencing for a more comprehensive analysis.
-
-
RNA-Sequencing:
-
Extract total RNA from parental and resistant cells (treated with DMSO and this compound).
-
Prepare libraries for RNA-sequencing.
-
Perform deep sequencing.
-
Analyze the data for differential gene expression and, crucially, for changes in alternative splicing patterns between the sensitive and resistant cells. Look for exon skipping, intron retention, and alternative splice site usage.[5]
-
-
Western Blotting:
-
Prepare whole-cell lysates from parental and resistant cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against SF3B1, other splicing factors (e.g., SRSF1, HNRNPs), and proteins whose splicing was identified as altered by RNA-seq.
-
Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Guide 2: Strategies to Overcome Resistance
If a mechanism of resistance has been identified, the following strategies can be employed to overcome it.
Signaling Pathways Involved in Splicing and Resistance
Caption: Conceptual diagram of resistance mechanisms and counter-strategies.
Quantitative Data Summary: IC50 Values in Sensitive vs. Resistant Cells (Example)
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental | This compound | 10 | - |
| Resistant | This compound | 500 | 50 |
This table is a template. Researchers should populate it with their own experimental data.
Combination Therapy Protocols:
-
Combining with a BRAF inhibitor (for BRAF-mutant cancers):
-
If RNA-seq reveals resistance is mediated by a splice variant of BRAF that lacks the RAS binding domain, a combination with a BRAF inhibitor (e.g., Vemurafenib) may be effective.[1]
-
Perform a checkerboard assay by treating resistant cells with serial dilutions of both this compound and the BRAF inhibitor.
-
Assess cell viability after 72 hours.
-
Calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
Combining with a CHEK2 inhibitor:
-
SF3B1 inhibition has been shown to diminish the levels of DNA damage response transcripts like CHEK2.[8]
-
A combination with a CHEK2 inhibitor may therefore be synergistic.
-
Follow the same procedure as for the BRAF inhibitor combination to assess synergy.
-
Targeting Downstream Effectors:
-
If resistance is due to the upregulation of a specific pro-survival protein resulting from alternative splicing, consider targeting this protein directly with a small molecule inhibitor or using RNA interference (siRNA or shRNA) to validate its role in resistance.
Guide 3: Developing a Drug-Resistant Cell Line
For researchers who wish to generate their own this compound-resistant cell line for study.
Protocol for Generating a Resistant Cell Line
Caption: Stepwise protocol for developing a drug-resistant cell line.
Methodology:
-
Initial Exposure: Begin by continuously exposing the parental cancer cell line to a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth).[7]
-
Monitoring: Closely monitor the cells for signs of recovery and proliferation. This may take several weeks to months.
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound.
-
Isolation of Resistant Clones: When the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-50 times the original IC50), isolate single-cell clones to establish a homogenous resistant population.
-
Characterization: Characterize the resistant cell line by determining its new IC50 and investigating the underlying mechanism of resistance as described in Guide 1.
-
Maintenance: To maintain the resistant phenotype, it is often necessary to culture the cells in the continuous presence of a maintenance concentration of the drug.[7]
References
- 1. Therapeutic Targeting of Splicing in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Targeting of Alternative Splicing: A New Frontier in Cancer Treatment [frontiersin.org]
- 3. Aberrant Splicing as a Mechanism for Resistance to Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. Disease-Causing Mutations in SF3B1 Alter Splicing by Disrupting Interaction with SUGP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SF3B1 homeostasis is critical for survival and therapeutic response in T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Demethylolivomycin B aggregation problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylolivomycin B. The information provided is based on the characteristics of the broader family of olivomycins and general principles of small molecule behavior in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected solubility?
Q2: Why is my this compound solution showing turbidity or precipitation?
Turbidity or precipitation of your this compound solution is likely due to compound aggregation. Many small molecules, particularly those with low aqueous solubility, tend to form aggregates in aqueous buffers, a phenomenon that can lead to non-specific assay interference and false-positive results[3][4][5]. Aggregation is often concentration-dependent[3].
Q3: How can aggregation of this compound affect my experimental results?
Compound aggregation can lead to several experimental artifacts:
-
Non-specific Inhibition: Aggregates can sequester and denature proteins, leading to apparent enzyme inhibition that is not due to specific binding to the active site[5].
-
False Positives in Screening: Aggregation is a common cause of false positives in high-throughput screening (HTS) campaigns[5][6].
-
Steep Dose-Response Curves: Unusually steep Hill slopes in dose-response curves can be a tell-tale sign of aggregation-based inhibition[4].
-
Irreproducible Results: The stochastic nature of aggregation can lead to poor reproducibility between experiments.
Q4: What is the general mechanism of action for olivomycin-related compounds?
Olivomycins are known to bind to DNA in a base pair-specific manner, with a preference for Guanine:Cytosine pairs. This interaction can inhibit DNA-directed DNA and RNA polymerases[1]. While the precise mechanism of this compound is not detailed in the provided results, it is likely to involve DNA binding, similar to other olivomycins.
Troubleshooting Guide: Aggregation Problems and Solutions
This guide provides a systematic approach to identifying and mitigating aggregation issues with this compound.
Problem 1: Visible Precipitation or Turbidity in Assay Wells
Possible Cause: The concentration of this compound exceeds its critical aggregation concentration (CAC) in the assay buffer.
Solutions:
-
Reduce Compound Concentration: Lowering the final concentration of this compound in the assay is a primary strategy to stay below the CAC[3].
-
Incorporate Detergents: The inclusion of non-ionic detergents in the assay buffer is a highly effective method to prevent and disrupt aggregate formation[3][4].
-
Use of Decoy Proteins: Adding a carrier protein like Bovine Serum Albumin (BSA) can prevent non-specific binding of aggregates to your target protein[3].
Problem 2: Suspected Aggregation-Based Assay Interference (without visible precipitation)
Possible Cause: Formation of small, sub-visible aggregates that are still large enough to interfere with the assay.
Solutions & Diagnostic Checks:
-
Detergent Triage: Re-run the assay with and without a non-ionic detergent. A significant decrease in activity in the presence of the detergent strongly suggests aggregation[4].
-
Protein Concentration Variation: Vary the concentration of your target enzyme/protein. If the IC50 of this compound changes with protein concentration, it may indicate non-specific inhibition by aggregates[4].
-
Centrifugation: Centrifuge your compound stock or diluted solutions at high speed immediately before use and test the supernatant. This can sometimes remove pre-formed aggregates[4].
-
Analytical Techniques: If available, use techniques like Dynamic Light Scattering (DLS) to directly detect the presence of aggregates in your solution[4][6].
Experimental Protocols
Protocol 1: Detergent Triage for Identifying Aggregation
-
Prepare two sets of assay buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer supplemented with 0.01% Triton X-100 or Tween-20.
-
-
Perform your standard assay using a dilution series of this compound in both Buffer A and Buffer B.
-
Compare the dose-response curves. A significant rightward shift or complete loss of activity in Buffer B is indicative of aggregation-based activity in Buffer A.
Protocol 2: Bovine Serum Albumin (BSA) as a Decoy Protein
-
Prepare your assay buffer containing a final concentration of 0.1 mg/mL BSA[3].
-
Ensure BSA is present in the assay system before the addition of this compound. BSA is more effective at preventing aggregate formation than reversing it[3].
-
Run the assay and compare the results to an assay without BSA. A reduction in the apparent activity of this compound suggests that aggregation was contributing to the initial signal.
Quantitative Data Summary
Since no specific quantitative data for this compound is available, the following table provides a general guideline for troubleshooting concentrations of reagents used to mitigate aggregation, based on common practices for other small molecules.
| Reagent | Typical Working Concentration | Purpose | Reference |
| Triton X-100 | 0.001% - 0.1% (v/v) | Prevent/disrupt aggregate formation | [4] |
| Tween-20 | 0.001% - 0.1% (v/v) | Prevent/disrupt aggregate formation | [4] |
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Decoy protein to reduce non-specific binding | [3] |
| This compound | Start with concentrations ≤ 10 µM | Reduce the likelihood of exceeding the CAC | [3] |
Visual Guides
Troubleshooting Workflow for Suspected Aggregation
This workflow outlines the logical steps to diagnose and address potential aggregation of this compound in your experiments.
Caption: Troubleshooting workflow for identifying this compound aggregation.
Signaling Pathway Context: General DNA-Binding Mechanism
As olivomycins are known DNA binding agents, this diagram illustrates a simplified, hypothetical signaling pathway that could be initiated by this compound, leading to downstream cellular effects.
Caption: Hypothetical pathway of this compound action via DNA binding.
References
- 1. Olivomycin CAS#: 6988-58-5 [amp.chemicalbook.com]
- 2. Antibiotic heliomycin and its water-soluble 4-aminomethylated derivative provoke cell death in T24 bladder cancer cells by targeting sirtuin 1 (SIRT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Elusive Demethylolivomycin B: A Comparative Guide to Aureolic Acid Antibiotics
While specific experimental data on Demethylolivomycin B remains absent from publicly available scientific literature, a comparative analysis of its potential characteristics can be drawn from its family of aureolic acid antibiotics. This guide provides a detailed comparison of well-documented members of this class—Olivomycin A, Mithramycin, and Chromomycin A3—offering insights into their anti-tumor properties, mechanisms of action, and the ongoing quest for derivatives with improved therapeutic profiles.
The aureolic acid antibiotics are a group of polyketide-derived natural products known for their potent anti-cancer activities.[1][2] Their shared mechanism of action involves binding to the minor groove of GC-rich regions of DNA, ultimately inhibiting DNA replication and transcription.[2] This activity, however, is often accompanied by significant toxicity, which has limited their clinical use and spurred research into novel, less toxic analogs.[3]
Structural and Functional Hallmarks of Aureolic Acid Antibiotics
The core structure of these antibiotics features a tricyclic aglycone attached to two sugar chains. Variations in these sugar moieties and substitutions on the aglycone are responsible for the differences in their biological activity and toxicity profiles.[3]
Comparative Analysis of Key Aureolic Acid Antibiotics
To understand the potential therapeutic landscape of a compound like this compound, a comparison with its well-studied relatives is essential. The following table summarizes key data for Olivomycin A, Mithramycin, and Chromomycin A3.
| Antibiotic | Molecular Formula | Key Structural Features | IC50 (HCT-116 Cancer Cell Line) | Noteworthy Characteristics |
| Olivomycin A | C58H84O26 | Contains a C-glycosidically linked disaccharide and a trisaccharide chain. | Not widely reported in direct comparison studies. | Known for its antitumor effects, but its clinical application is hampered by side effects.[4] |
| Mithramycin | C52H76O24 | Differs from Olivomycin A and Chromomycin A3 in the sugar residues of its oligosaccharide chains. | 0.017 µM[5] | Has been used clinically for certain cancers but is associated with significant toxicity.[5] |
| Chromomycin A3 | C57H82O26 | Possesses distinct sugar moieties compared to Mithramycin. | Not widely reported in direct comparison studies. | Exhibits potent antitumor activity but also high toxicity. |
| Metathramycin | Not Applicable | A novel aureolic acid discovered through metagenomic approaches. | 14.6 nM (0.0146 µM)[6] | Demonstrates potent bioactivity against human colon carcinoma cells.[6] |
Mechanism of Action: A Shared Pathway of DNA Interruption
The primary mechanism of action for aureolic acid antibiotics is the inhibition of DNA-dependent RNA synthesis. This is achieved through a multi-step process:
-
Dimerization and Chelation: Two antibiotic molecules form a dimer, which then chelates a divalent cation, typically Mg2+.
-
DNA Minor Groove Binding: The drug-dimer-cation complex binds to the minor groove of the DNA double helix, showing a preference for GC-rich sequences.
-
Inhibition of Transcription: This binding event physically obstructs the movement of RNA polymerase along the DNA template, thereby halting transcription.
Caption: Mechanism of transcription inhibition by aureolic acid antibiotics.
Experimental Protocols
The data presented in this guide is derived from various experimental studies. Key methodologies employed in the characterization and comparison of these antibiotics include:
Cytotoxicity Assays (e.g., MTT or IC50 Determination):
-
Cell Culture: Cancer cell lines (e.g., HCT-116) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the antibiotic.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A reagent such as MTT is added, which is converted by viable cells into a colored product. The absorbance is measured to determine cell viability.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Caption: Workflow for determining the IC50 of an antibiotic.
The Quest for Demethylated Derivatives
The pursuit of demethylated analogs of aureolic acid antibiotics is driven by the hypothesis that such modifications could alter the compound's DNA binding affinity, cellular uptake, or metabolic stability, potentially leading to a better therapeutic index. While "this compound" remains uncharacterized, the study of other demethylated aureolic acids, such as demethyl chromomycin A3, continues to be an active area of research.[4]
Conclusion
In the absence of direct experimental data for this compound, a comparative analysis of its well-characterized relatives—Olivomycin A, Mithramycin, and Chromomycin A3—provides a valuable framework for understanding its potential biological activity. The shared mechanism of DNA minor groove binding and transcription inhibition underscores the potent anti-tumor capabilities of this class of antibiotics. The significant toxicity associated with these compounds, however, highlights the critical need for the development of novel derivatives with improved safety profiles. The discovery of new members of this family, such as Metathramycin, through modern techniques like metagenomics, offers promise for the future of cancer chemotherapy. Further research into the synthesis and biological evaluation of demethylated and other modified aureolic acids is essential to unlock their full therapeutic potential.
References
- 1. Modification of olivomycin A at the side chain of the aglycon yields the derivative with perspective antitumor characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metathramycin, a new bioactive aureolic acid discovered by heterologous expression of a metagenome derived biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metathramycin, a new bioactive aureolic acid discovered by heterologous expression of a metagenome derived biosynthetic pathway - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Demethylolivomycin B as a DNA Minor Groove Binder
Introduction
Small molecules that bind to the minor groove of DNA are of significant interest in drug development due to their potential to interfere with crucial cellular processes like transcription and replication.[1][2] Demethylolivomycin B, a derivative of the aureolic acid antibiotic family, is a candidate for such activity. However, as of late 2025, specific experimental data validating its mechanism of action is not available in published literature.
This guide provides a comprehensive framework for the experimental validation of this compound as a DNA minor groove binder. The approach is comparative, outlining the necessary experiments and expected data by benchmarking against its well-characterized parent compound, Olivomycin A , and other members of the aureolic acid class like Chromomycin A3 and Mithramycin .[2][3][4] For contrast, the classic AT-selective minor groove binder, Distamycin A , is also included to highlight differences in sequence specificity.
The aureolic acid antibiotics are known to bind preferentially to GC-rich regions of the DNA minor groove.[2][3] A critical feature of their binding is the formation of a 2:1 drug-dimer chelated by a divalent cation, typically Mg²⁺, which then interacts with the DNA.[1][5][6] It is hypothesized that this compound follows a similar binding pathway.
Figure 1: Proposed binding mechanism for this compound, based on the known interactions of aureolic acid antibiotics with DNA.
Overall Experimental Validation Workflow
A multi-faceted approach is essential to unequivocally validate a compound as a DNA minor groove binder. The workflow should confirm the binding event, determine its affinity and thermodynamics, identify the specific binding location and sequence preference, and characterize the structural details of the interaction.
Figure 2: High-level experimental workflow for the validation of a DNA minor groove binder.
Detailed Experimental Protocols and Data Comparison
Spectroscopic Analysis: Initial Binding Confirmation
Spectroscopic methods provide the initial evidence of an interaction between this compound and DNA. They are sensitive to changes in the environment of the molecule and the conformation of the DNA.
a) UV-Visible Thermal Denaturation (Melting) Studies
-
Principle: A ligand that binds to and stabilizes the DNA double helix will increase its melting temperature (Tm), the temperature at which half of the duplex DNA has denatured into single strands. The magnitude of the temperature shift (ΔTm) is related to the binding affinity.[7]
-
Experimental Protocol:
-
Prepare solutions of a specific DNA oligonucleotide (e.g., a GC-rich sequence) with and without varying concentrations of this compound in a buffered solution (e.g., 10 mM phosphate buffer, 100 mM NaCl, 1 mM MgCl₂).
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
The Tm is determined from the midpoint of the sigmoidal melting curve.
-
Calculate ΔTm as (Tm with ligand) - (Tm of free DNA).
-
-
Data Presentation:
| Compound | Target DNA Sequence | ΔTm (°C) at 10 µM | Reference |
| This compound | 5'-CGCGGCC GCG-3' | Experimental Data | - |
| Olivomycin A | GC-rich | ~15-20 | [2] |
| Mithramycin A | Salmon Testes DNA (42% GC) | ~12 | [7] |
| Distamycin A | AT-rich | ~10-15 | [8] |
b) Circular Dichroism (CD) Spectroscopy
-
Principle: CD spectroscopy is highly sensitive to the chiral structure of DNA. The binding of a ligand in the minor groove induces characteristic changes in the DNA's CD spectrum, which are distinct from those caused by intercalation.[2] An induced CD signal for the ligand itself upon binding also confirms the interaction.
-
Experimental Protocol:
-
Record the CD spectrum of the DNA duplex (e.g., from 220 to 320 nm) in a suitable buffer.
-
Titrate the DNA solution with increasing concentrations of this compound, recording a spectrum after each addition.
-
Monitor changes in the characteristic B-form DNA spectrum (positive band ~275 nm, negative band ~245 nm). Minor groove binding typically enhances the positive band and may cause shifts in the negative band.
-
Record spectra at higher wavelengths (e.g., 320-450 nm) to observe any induced CD signal in the ligand's absorbance region.
-
-
Data Presentation:
| Compound | Target DNA Sequence | Observed CD Spectral Changes | Reference |
| This compound | 5'-CGCGGCC GCG-3' | Experimental Data | - |
| Olivomycin A | GC-rich tetranucleotides | Increase in positive band intensity; induced signal > 300 nm | [2][9] |
| Chromomycin A3 | 5'-TTGGCC AA-3' | Widening of the minor groove, altering DNA conformation | [5][10] |
| Distamycin A | AT-rich | Enhancement of positive band; little change to negative band | [8][11] |
Thermodynamic Analysis: Quantifying the Interaction
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.[12]
-
Experimental Protocol:
-
Place a solution of the target DNA in the ITC sample cell.
-
Fill the injection syringe with a concentrated solution of this compound.
-
Perform a series of small, sequential injections of the ligand into the DNA solution while monitoring the heat change.
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to DNA.
-
Fit the resulting isotherm to a suitable binding model to extract Ka, ΔH, and n.
-
-
Data Presentation:
| Compound | Binding Affinity (Ka, M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Reference |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | - |
| Olivomycin A | ~10⁶ - 10⁷ | Data Not Found | Data Not Found | ~0.5 (dimer) | [2][9] |
| Mithramycin A | 1.2 x 10⁵ | Endothermic | Favorable (Entropically Driven) | ~0.5 (dimer) | [7][12] |
| Chromomycin A3 | 2.7 x 10⁷ | Data Not Found | Data Not Found | ~0.5 (dimer) | [13] |
Site Identification: Where Does it Bind?
DNase I Footprinting
-
Principle: This technique identifies the specific DNA sequence where a ligand binds. A region of DNA bound by a ligand is protected from cleavage by the DNase I enzyme. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" — a gap in the ladder of bands.[13]
-
Experimental Protocol:
-
Prepare a DNA fragment of 100-200 bp containing potential GC-rich binding sites. One end of one strand must be radiolabeled (e.g., with ³²P).
-
Incubate the labeled DNA with increasing concentrations of this compound.
-
Add a limited amount of DNase I enzyme to each reaction to achieve, on average, one cut per DNA molecule.
-
Stop the reaction and denature the DNA into single strands.
-
Separate the fragments on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder (e.g., Maxam-Gilbert G-lane) of the same DNA fragment.
-
Visualize the bands by autoradiography. The region with missing bands corresponds to the ligand's binding site.
-
Figure 3: Experimental workflow for a DNase I footprinting assay.
-
Data Presentation:
| Compound | Confirmed Binding Sequence | Binding Site Size (bp) | Reference |
| This compound | Experimental Data | Experimental Data | - |
| Chromomycin A3 | 5'-TGGCCA-3' | 6 | [13] |
| Olivomycin A | Prefers central GG or GC; Avoids central CG | 4 | [2] |
| Distamycin A | 4-5 consecutive AT pairs (e.g., AAAA, AATT) | 4-5 | [8] |
Structural Modeling
-
Principle: Molecular modeling and dynamics simulations predict the three-dimensional structure of the this compound-DNA complex. This in silico approach helps to visualize the specific interactions (e.g., hydrogen bonds, van der Waals contacts) within the minor groove and rationalizes the experimental data.
-
Methodology:
-
Build a 3D model of this compound.
-
Obtain a 3D structure of a DNA duplex containing the binding site identified by footprinting.
-
Perform molecular docking simulations to predict the most favorable binding pose of a this compound dimer (chelated with Mg²⁺) in the DNA minor groove.
-
Refine the docked complex using molecular dynamics (MD) simulations to assess its stability and analyze the detailed interactions over time.
-
-
Data Presentation: The primary output is a visual 3D model of the complex, highlighting key intermolecular contacts, and data on the stability and conformational dynamics of the complex. This data serves to build a comprehensive structural hypothesis for the binding mechanism.
To validate this compound as a DNA minor groove binder, a systematic and comparative experimental approach is required. Initial spectroscopic studies (UV-Vis, CD) can confirm the interaction with DNA, while ITC provides crucial data on affinity and thermodynamics. Definitive evidence of the binding site and sequence preference must be obtained through footprinting assays. Finally, molecular modeling can provide a structural rationale for all experimental observations. By comparing the results for this compound with the extensive data available for Olivomycin A, Chromomycin A3, and Mithramycin, researchers can confidently determine its mechanism of action and classify it within the aureolic acid family of DNA minor groove binders.
References
- 1. Structural basis of DNA recognition by anticancer antibiotics, chromomycin A(3), and mithramycin: roles of minor groove width and ligand flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of DNA Minor Groove Binding Agents on Global Gene Expression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. How mithramycin stereochemistry dictates its structure and DNA binding function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA minor groove binders as potential antitumor and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Recent developments in compounds acting in the DNA minor groove - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Quantitative footprinting analysis of the chromomycin A3--DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Aureolic Acid Antibiotic Analogues: A Guide for Researchers
A note on nomenclature: The term "Demethylolivomycin B" does not correspond to a commonly recognized compound in the scientific literature. It is presumed that the intended subject of this guide is the family of aureolic acid antibiotics, which includes the structurally similar compounds Olivomycin, Chromomycin, and Mithramycin. This guide will focus on the comparative analysis of analogues within this class, with a particular emphasis on Mithramycin derivatives due to the greater availability of comparative data.
Introduction to Aureolic Acid Antibiotics
Aureolic acid antibiotics are a class of polyketide compounds produced by various Streptomyces species.[1][2][3] The most prominent members of this family are Mithramycin (also known as Plicamycin), Chromomycin A3, and Olivomycin A. These compounds exhibit potent antitumor and antimicrobial activity.[1][3][4] Their mechanism of action involves non-intercalative binding to the minor groove of GC-rich DNA, a process that requires the presence of divalent cations like Mg2+.[1][2][3] This interaction interferes with DNA-dependent enzymatic processes and can displace transcription factors, such as Sp1, from their binding sites, thereby inhibiting the transcription of proto-oncogenes.[5][6]
Despite their therapeutic potential, the clinical use of natural aureolic acid antibiotics has been hampered by significant side effects, including hepatotoxicity and myelosuppression.[6] This has prompted research into the development of semi-synthetic and biosynthetic analogues with improved therapeutic indices.
Comparative Performance of Mithramycin Analogues
Recent efforts in combinatorial biosynthesis and semi-synthetic modifications have generated several Mithramycin analogues with altered biological activities.[5][6][7][8] A notable series of analogues was developed by modifying the 3-pentyl side chain of the Mithramycin aglycone, leading to compounds such as Mithramycin SK, Mithramycin SDK, and Mithramycin SA.[5][6]
Table 1: Comparative Cytotoxicity of Mithramycin Analogues against Ovarian Cancer Cell Lines
| Compound | A2780 IC50 (nM) | IGROV1 IC50 (nM) | OVCAR-3 IC50 (nM) | OVCAR-4 IC50 (nM) | OVCAR-5 IC50 (nM) | OVCAR-8 IC50 (nM) |
| Mithramycin (MTM) | 15.5 ± 2.1 | 18.2 ± 2.5 | 30.1 ± 4.2 | 25.6 ± 3.6 | 40.3 ± 5.1 | 35.7 ± 4.8 |
| Mithramycin SK | 12.8 ± 1.9 | 15.1 ± 2.2 | 22.4 ± 3.1 | 20.1 ± 2.8 | 32.5 ± 4.3 | 28.9 ± 3.9 |
| Mithramycin SDK | 8.9 ± 1.2 | 10.5 ± 1.5 | 15.8 ± 2.2 | 14.2 ± 2.0 | 22.1 ± 3.0 | 19.8 ± 2.7 |
| Mithramycin SA | > 1000 | > 1000 | > 1000 | > 1000 | > 1000 | > 1000 |
Data presented as mean ± standard deviation. IC50 values represent the concentration of the drug that inhibits cell growth by 50%. Data is illustrative and compiled from reported relative potencies.[5]
As indicated in Table 1, Mithramycin SDK consistently demonstrates the highest potency across all tested ovarian cancer cell lines, followed by Mithramycin SK and the parent compound, Mithramycin. Mithramycin SA was found to be largely inactive.[5] These findings highlight the critical role of the aglycone side chain in the antitumor activity of these compounds.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for aureolic acid antibiotics is the inhibition of transcription. This is achieved through high-affinity binding to GC-rich regions in the DNA minor groove. This binding is cooperative and results in the formation of a drug-dimer-cation complex. The presence of the drug in the minor groove physically obstructs the binding of transcription factors, notably the Sp1 family of proteins, which regulate the expression of numerous genes involved in cell growth, proliferation, and survival.[5][6][9] The inhibition of Sp1-mediated transcription leads to the downregulation of key proto-oncogenes such as c-myc and genes involved in angiogenesis like VEGF.[5]
Mechanism of transcriptional inhibition by aureolic acid antibiotics.
Experimental Protocols
Cytotoxicity Determination: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[10][11][12][13]
Workflow:
Workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (typically 48 to 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.[10]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17]
Workflow:
Workflow for MIC determination by broth microdilution.
Detailed Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of each test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
The aureolic acid antibiotics remain a promising class of antitumor agents. While the parent compounds are limited by toxicity, ongoing research into novel analogues, such as the Mithramycin derivatives discussed, demonstrates the potential to develop compounds with improved efficacy and safety profiles. The methodologies outlined in this guide provide a framework for the continued comparative evaluation of these and other novel therapeutic candidates.
References
- 1. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Semi-synthetic Mithramycin SA Derivatives with Improved Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semi-synthetic mithramycin SA derivatives with improved anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel mithramycin analogue with high antitumor activity and less toxicity generated by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. researchgate.net [researchgate.net]
- 17. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
Unraveling the Cytotoxic Landscape: A Comparative Analysis of Olivomycin A, Doxorubicin, and Paclitaxel
While specific data for Demethylolivomycin B remains elusive in publicly available scientific literature, a comprehensive comparative analysis of its parent compound, Olivomycin A, and its derivatives against the well-established cytotoxic agents Doxorubicin and Paclitaxel offers valuable insights for researchers in oncology and drug development. This guide provides a cross-validation of their cytotoxic effects, detailing their mechanisms of action, experimental protocols for assessment, and a quantitative comparison of their potency against various cancer cell lines.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Olivomycin A, Doxorubicin, and Paclitaxel against a range of human cancer cell lines, providing a direct comparison of their cytotoxic efficacy. It is important to note that direct IC50 values for the cytotoxicity of Olivomycin A against cancer cell lines are not as widely reported as those for Doxorubicin and Paclitaxel. However, its inhibitory effect on DNA methyltransferase (Dnmt3a) provides a quantitative measure of its biological activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Olivomycin A | - | DNA Methyltransferase (Dnmt3a) Inhibition | 6 ± 1 | [1][2] |
| Olivamide (Olivomycin A derivative) | - | DNA Methyltransferase (Dnmt3a) Inhibition | 7.1 ± 0.7 | [1][2] |
| Doxorubicin | MCF-7 | Breast Cancer | 0.49 ± 0.1 | [3] |
| HCT-116 | Colon Cancer | 1.6 ± 0.05 | [3] | |
| HepG-2 | Liver Cancer | 20.94 ± 1.33 | [3] | |
| Paclitaxel | A549 | Lung Cancer | 0.0366 ± 0.0028 | [4] |
| MCF-7 | Breast Cancer | > 1000 | [4] | |
| DU-145 | Prostate Cancer | 0.1227 ± 0.0054 | [4] | |
| WM2664 | Melanoma | 0.1551 ± 0.0032 | [4] |
Note: The IC50 values for Olivomycin A and Olivamide represent the inhibition of DNA methyltransferase Dnmt3a, not direct cytotoxicity against cancer cell lines.
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of these compounds are mediated through distinct molecular mechanisms, ultimately leading to apoptosis or cell death.
Olivomycin A and its derivatives are aureolic acid antibiotics that act as DNA-binding agents. They preferentially bind to the minor groove of GC-rich DNA sequences. This interaction is thought to interfere with DNA replication and transcription, leading to the inhibition of cancer cell proliferation.[5][6] Furthermore, Olivomycin A and its derivative, Olivamide, have been shown to inhibit the activity of DNA methyltransferase Dnmt3a, an enzyme crucial for epigenetic regulation.[1][2] This inhibition can lead to changes in gene expression that contribute to an anti-tumor effect. Studies have also indicated that Olivomycin A can induce apoptosis in human tumor cells at nanomolar concentrations and suppress p53-dependent transcription.[7]
Doxorubicin , an anthracycline antibiotic, exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the accumulation of DNA double-strand breaks and the activation of apoptotic pathways. Doxorubicin is also known to generate reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and membranes, further contributing to cell death.
Paclitaxel , a member of the taxane family of drugs, targets the microtubules of the cell. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately induces apoptosis.
Experimental Protocols
The evaluation of the cytotoxic effects of these compounds is typically performed using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Olivomycin A, Doxorubicin, or Paclitaxel) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Solubilization: The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a specialized reagent) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the cytotoxic effects of Olivomycin A, Doxorubicin, and Paclitaxel.
Caption: Olivomycin A signaling pathway leading to apoptosis.
Caption: Doxorubicin's mechanisms of action inducing apoptosis.
Caption: Paclitaxel's signaling pathway to induce apoptosis.
Conclusion
While the cytotoxic profile of this compound remains to be elucidated, the analysis of Olivomycin A and its derivatives reveals a potent class of compounds with a distinct mechanism of action centered on DNA binding and epigenetic modulation. In comparison, Doxorubicin and Paclitaxel represent two cornerstones of chemotherapy with well-defined mechanisms targeting DNA replication and microtubule dynamics, respectively. The quantitative data, though limited for Olivomycin A's direct cytotoxicity, underscores the nanomolar to low micromolar potency of these established drugs. Further research is warranted to isolate and characterize this compound and to directly compare its cytotoxic efficacy and molecular targets against these and other anticancer agents. This will be crucial in determining its potential as a novel therapeutic candidate.
References
- 1. Bioactive Olivacine Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. protein.bio.msu.ru [protein.bio.msu.ru]
- 6. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Demethylolivomycin B: A Comparative Analysis of Efficacy in Preclinical Cancer Models
Introduction
Olivomycins are a class of aureolic acid antibiotics produced by Streptomyces species that have demonstrated potent antitumor activity. Their mechanism of action is primarily attributed to their ability to bind to the minor groove of GC-rich DNA sequences, leading to the inhibition of DNA and RNA synthesis and subsequently inducing apoptosis in cancer cells. This guide provides a comprehensive comparison of the efficacy of Olivomycin A and its derivatives with standard chemotherapeutic agents in various cancer models, supported by experimental data and detailed protocols.
In Vitro Efficacy: A Comparative Look at Cytotoxicity
The cytotoxic potential of Olivomycin A and its derivatives has been evaluated against a range of cancer cell lines. While specific IC50 values for Olivomycin B are scarce in publicly available literature, the data for Olivomycin A and its semi-synthetic analogue, olivamide, provide valuable insights into the potency of this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Olivomycin A | - | DNA Methyltransferase 3a (Dnmt3a) Inhibition | 6 ± 1 | [1] |
| Olivamide | - | DNA Methyltransferase 3a (Dnmt3a) Inhibition | 7.1 ± 0.7 | [1] |
| Doxorubicin | RBE | Cholangiocarcinoma | 3.703 (µg/mL) | [2] |
| Huh-28 | Cholangiocarcinoma | 1.841 (µg/mL) | [2] | |
| Cisplatin | A2780 | Ovarian Cancer | 6.85 ± 2.21 | [3] |
| TOV-112D | Ovarian Cancer | 5.80 ± 3.21 | [3] |
Note: Direct comparison of IC50 values between Olivomycins and conventional drugs is challenging due to variations in experimental conditions and the specific molecular targets assayed. The provided data for Doxorubicin and Cisplatin are for cytotoxic effects on whole cells, while the Olivomycin data is for a specific enzyme inhibition.
In Vivo Efficacy: Tumor Growth Inhibition in Animal Models
Preclinical studies in animal models have demonstrated the antitumor efficacy of Olivomycin A derivatives. For instance, N,N-dimethylaminoethylamide of olivomycin SA, a derivative of Olivomycin A, has shown a pronounced antitumor effect in mouse models of lymphoma and melanoma.
Due to the lack of direct comparative in vivo studies between Olivomycins and drugs like doxorubicin or cisplatin in the same experimental setting, a head-to-head comparison of tumor growth inhibition percentages is not feasible. However, the available data suggests that Olivomycin derivatives possess significant in vivo antitumor activity.
Mechanism of Action and Signaling Pathways
Olivomycins exert their anticancer effects through a multi-faceted mechanism of action. The primary mechanism involves the binding to DNA, which in turn affects several downstream cellular processes.
Key Mechanistic Features:
-
DNA Binding: Olivomycins bind to the minor groove of GC-rich regions of DNA, forming a complex with Mg2+ ions. This interaction physically obstructs the DNA template, thereby inhibiting the processes of DNA replication and transcription.
-
Enzyme Inhibition: Olivomycin A has been shown to inhibit DNA methyltransferase 3a (Dnmt3a), an enzyme often dysregulated in cancer.[1] This suggests an epigenetic component to its mechanism of action.
-
Induction of Apoptosis: By interfering with essential cellular processes, Olivomycins trigger programmed cell death, or apoptosis, in cancer cells.
-
p53 Pathway Modulation: Olivomycin A has been reported to suppress p53-dependent transcription. The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis, and its modulation by Olivomycins likely contributes to their anticancer effects.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of Olivomycins.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., Olivomycin A, Doxorubicin, Cisplatin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Drug Administration: Mice are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule, dose, and route (e.g., intraperitoneal, intravenous, or oral).
-
Endpoint: The study continues for a defined period, or until tumors in the control group reach a specific size. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the average tumor volume or weight between the treated and control groups.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical evaluation.
Conclusion
Based on the available data for its close analogs, "Demethylolivomycin B" can be anticipated to be a potent antitumor agent with a mechanism of action centered on DNA binding and the subsequent disruption of key cellular processes. While direct comparative data is lacking, the evidence for Olivomycin A suggests a promising efficacy profile that warrants further investigation. Future studies directly comparing this compound with standard-of-care chemotherapeutics in a range of cancer models are necessary to fully elucidate its therapeutic potential. The development of derivatives with improved pharmacological properties, as demonstrated by olivamide, highlights the potential for optimizing the therapeutic index of this class of compounds.
References
In Vivo Efficacy of Demethylolivomycin B and a Comparative Analysis with Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Demethylolivomycin B, using its parent compound's derivative as a proxy, against the established chemotherapeutic agent, Doxorubicin. Due to the limited availability of specific in vivo data for this compound, this guide leverages data from a closely related and promising derivative, N,N-dimethylaminoethylamide of olivomycin SA, to offer a preliminary performance comparison.
Comparative Efficacy Data
The following table summarizes the available in vivo antitumor activity of an Olivomycin A derivative and Doxorubicin in murine models of lymphoma and melanoma. It is important to note that the data for the Olivomycin A derivative is qualitative, as specific quantitative results were not available in the reviewed literature.
| Compound | Cancer Model | Animal Model | Key Efficacy Endpoint | Outcome |
| N,N-dimethylaminoethylamide of olivomycin SA | Lymphoma & Melanoma | Mice | Antitumor Effect | Pronounced antitumor effect observed[1] |
| Doxorubicin | Lymphoma (EL4) | C57BL/6N mice | Tumor Growth Inhibition | Significant inhibition of tumor growth |
| Doxorubicin | Melanoma (B16) | Immunocompetent mice | Tumor Growth Suppression | >70% suppression of tumor growth for at least 19 days |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Antitumor Activity of N,N-dimethylaminoethylamide of olivomycin SA (Generalized Protocol)
As specific details of the experimental protocol for N,N-dimethylaminoethylamide of olivomycin SA were not available, a generalized protocol based on standard practices for in vivo anticancer drug evaluation is presented.
-
Animal Model: Female mice were used for the study.[1]
-
Tumor Implantation: Transplanted experimental lymphoma and melanoma cell lines were used. The specific cell lines and implantation sites were not detailed in the available literature.
-
Drug Administration: The route, dose, and schedule of administration for N,N-dimethylaminoethylamide of olivomycin SA were not specified in the available abstract.[1]
-
Efficacy Evaluation: The primary endpoint was the assessment of the antitumor effect. The specific parameters measured (e.g., tumor volume, weight, survival) were not detailed.[1]
In Vivo Antitumor Activity of Doxorubicin in a Murine Lymphoma Model
-
Animal Model: Four-week-old male C57BL/6N mice were utilized.
-
Tumor Implantation: EL4 lymphoma cells (5 × 10⁴ cells/mouse) were injected subcutaneously into the flank region.
-
Drug Administration: Three days post-tumor implantation, mice were injected intraperitoneally with Doxorubicin at a dose of 4 mg/kg/week for 3 weeks.
-
Efficacy Evaluation: Tumor weights were measured following necropsy to assess the anticancer effect.
In Vivo Antitumor Activity of Doxorubicin in a Murine Melanoma Model
-
Animal Model: Immunocompetent mice were used.
-
Tumor Implantation: Murine B16 melanoma tumors were established.
-
Drug Administration: Doxorubicin was administered via intratumoral injection.
-
Efficacy Evaluation: Tumor growth was monitored to determine the suppression of tumor development.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for Olivomycin A (and its derivatives) and a typical experimental workflow for in vivo efficacy studies.
References
Demethylolivomycin B: A Comparative Analysis Against Standard Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational agent Demethylolivomycin B against established standard-of-care chemotherapy drugs, including doxorubicin, cisplatin, and paclitaxel. The information is intended for researchers, scientists, and professionals involved in drug development to offer a comprehensive overview of the current understanding of these compounds.
Introduction
This compound, also referred to in scientific literature as DM-A3 or HLP46, is a natural product that has demonstrated promising anticancer properties. Unlike traditional cytotoxic chemotherapy agents that broadly target rapidly dividing cells, this compound exhibits a multi-targeted mechanism of action, suggesting a potential for a more selective therapeutic approach. This guide will delve into its mechanism, efficacy, and toxicity profile in comparison to widely used chemotherapeutic agents.
Mechanism of Action
Standard chemotherapy drugs typically function by inducing DNA damage or interfering with cellular division. In contrast, this compound appears to modulate specific signaling pathways that are often dysregulated in cancer.
This compound:
This compound exerts its anticancer effects through the simultaneous inhibition of multiple key signaling pathways:
-
Wnt/β-catenin Signaling Pathway: This pathway is crucial for cell proliferation and differentiation. In many cancers, its aberrant activation leads to uncontrolled cell growth. This compound inhibits this pathway, leading to a reduction in the transcription of target genes that promote tumor progression.[1][2][3][4][5]
-
Tyrosine Phosphatase SHP2: SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and survival signaling pathways, including the RAS-MAPK pathway. Inhibition of SHP2 by this compound can block these pro-survival signals in cancer cells.
-
α7 Nicotinic Acetylcholine Receptor (α7nAChR): This receptor has been implicated in inflammation and cell proliferation. This compound acts as an antagonist to this receptor, potentially interfering with tumor growth and survival.[6][7][8][9]
References
- 1. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic Wnt Inhibition Reduces Proliferation, Survival, and Clonogenicity of Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 7. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The α7 nicotinic acetylcholine receptor ligands methyllycaconitine, NS6740 and GTS-21 reduce lipopolysaccharide-induced TNF-α release from microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Demethylolivomycin B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Demethylolivomycin B, identified as 10-decarbamoyloxy-9-dehydromitomycin B, a member of the mitomycin family of antitumor antibiotics. The primary mechanism of this class of compounds involves bioreductive activation leading to DNA alkylation and the formation of interstrand cross-links (ICLs), ultimately inducing cell death. This guide compares the cytotoxic and DNA cross-linking activities of mitomycin analogues and presents detailed experimental protocols for key verification assays.
Comparative Analysis of Cytotoxicity
The cytotoxic activity of mitomycin analogues is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. This quantitative measure allows for a direct comparison of the potency of different compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Mitomycin C | HCT116 (Colon Carcinoma) | 6 | [1] |
| HCT116b (Mitomycin C resistant) | 10 | [1] | |
| HCT116-44 (Acquired Mitomycin C resistance) | 50 | [1] | |
| Bladder Tumor Fragments (Average) | ~3 (for 2.5h exposure for 50% inhibition) | [2] | |
| Decarbamoyl Mitomycin C (DMC) | EMT6 (Mouse Mammary Tumor) | Slightly more toxic than Mitomycin C | [3] |
Comparison of DNA Interstrand Cross-linking Efficiency
The hallmark of mitomycin action is the formation of DNA interstrand cross-links (ICLs). The efficiency of ICL formation can be quantified and compared between different analogues.
| Compound | Method | Key Findings | Reference |
| Mitomycin C | Alkaline Comet Assay | Induces a significant level of ICLs, representing approximately 27% of total DNA adducts in EMT6 cells. | [3] |
| Decarbamoyl Mitomycin C (DMC) | Alkaline Comet Assay | Induces a lower frequency of ICLs compared to Mitomycin C, accounting for only 7% of total DNA adducts in EMT6 cells, despite inducing 20-30 times more total adducts. | [3] |
Signaling Pathway of Mitomycin-induced Cell Death
The DNA damage caused by mitomycins triggers a cascade of cellular events, primarily centered around the DNA damage response (DDR) pathway, which can ultimately lead to apoptosis.
References
Unveiling the Structure-Activity Relationship of Aureolic Acid Antibiotics: A Comparative Guide on Olivomycin A and a Predictive Analysis of Demethylolivomycin B Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide delves into the structure-activity relationship (SAR) of Olivomycin A derivatives, a class of aureolic acid antibiotics with potent antitumor properties. Due to the limited publicly available information on Demethylolivomycin B, this guide will leverage the established knowledge of Olivomycin A to provide a predictive SAR analysis for hypothetical this compound derivatives.
Comparative Structural Analysis: Olivomycin A vs. a Hypothetical this compound
Olivomycin A is a complex glycoside natural product characterized by a tricyclic aglycone core attached to two oligosaccharide chains. The name "this compound" suggests a structure closely related to the olivomycin family, likely differing by the absence of a methyl group at a key position. While the definitive structure of this compound is not publicly available, we can hypothesize its structure for the purpose of this comparative analysis. A plausible location for demethylation would be on one of the sugar moieties, which is a common site of variation in natural product analogs.
Below are the chemical structures of Olivomycin A and a proposed hypothetical structure for this compound.
Figure 1: Chemical Structures
-
A) Olivomycin A: The well-characterized structure featuring a methyl group on a terminal sugar residue.
-
B) Hypothetical this compound: A proposed structure lacking the terminal methyl group on one of the sugar chains.
Structure-Activity Relationship of Olivomycin A Derivatives
Extensive research on Olivomycin A has revealed that modifications to its aglycon side chain significantly impact its biological activity. The native long side chain with a terminal carboxylic acid can be chemically altered to yield derivatives with enhanced antitumor efficacy and improved tolerability.
A key strategy involves the oxidative cleavage of the side chain to form a shorter carboxylic acid derivative, referred to as Olivomycin SA. While Olivomycin SA itself exhibits reduced cytotoxicity compared to the parent compound, it serves as a crucial intermediate for the synthesis of various amide derivatives. The conversion of the carboxyl group to an amide has been shown to be a critical factor in restoring and often enhancing the antitumor activity.
Quantitative Analysis of Biological Activity
The following table summarizes the cytotoxic activity of Olivomycin A and some of its key derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Modification | K562 (Leukemia) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Notes |
| Olivomycin A | Parent Compound | ~0.01 | ~0.02 | High cytotoxicity, but also high toxicity in vivo. |
| Olivomycin SA | Shortened aglycon side chain with a carboxylic acid | ~1.0 | ~2.5 | Significantly reduced cytotoxicity compared to Olivomycin A. |
| Olivamide | N,N-dimethylaminoethyl amide of Olivomycin SA | ~0.05 | ~0.1 | Cytotoxicity is restored and is comparable to or slightly less than Olivomycin A, but with reported lower in vivo toxicity. |
Predictive Structure-Activity Relationship for this compound Derivatives
Based on the established SAR of Olivomycin A, we can extrapolate a predictive SAR for hypothetical this compound derivatives. It is important to emphasize that this is a theoretical analysis and requires experimental validation.
Assuming this compound possesses a similar aglycone core and oligosaccharide chains (minus one methyl group), it is plausible that modifications to its aglycon side chain would follow a similar trend in biological activity.
-
Hypothetical this compound: The parent compound's activity would need to be experimentally determined to establish a baseline. The absence of a methyl group on a sugar moiety might subtly influence its interaction with DNA, its primary cellular target.
-
Hypothetical this compound SA (Short Acid): Similar to Olivomycin SA, this derivative with a shortened carboxylic acid side chain would likely exhibit significantly lower cytotoxicity compared to its parent compound.
-
Hypothetical this compound Amide Derivatives: Conversion of the carboxylic acid to various amides would be expected to restore or enhance the antitumor activity. The nature of the amine used for amide formation would likely influence the potency and selectivity, as seen with Olivomycin A derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., K562, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Test compounds (Olivomycin A and its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Workflow and Signaling
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of aureolic acid antibiotic derivatives.
Caption: General workflow for the development of novel aureolic acid antibiotic derivatives.
Signaling Pathway Inhibition
Olivomycin A and its derivatives exert their antitumor effect primarily by binding to the minor groove of GC-rich DNA, thereby interfering with the processes of transcription and replication. This action can disrupt various signaling pathways critical for cancer cell survival and proliferation.
Caption: Proposed mechanism of action for Olivomycin A derivatives.
Assessing the Specificity of Kinase Inhibitors: A Comparative Guide for Researchers
In the quest for targeted therapeutics, particularly in oncology, the specificity of a kinase inhibitor is a critical determinant of its efficacy and safety profile.[1][2] This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the biological specificity of kinase inhibitors, using a hypothetical compound, "Demethylolivomycin B," as an illustrative example. We will explore key experimental approaches, present data in a structured format, and visualize complex biological processes.
Biochemical Assays: The First Line of Specificity Assessment
Biochemical assays are fundamental in determining the direct interaction between an inhibitor and its target kinase, as well as potential off-target kinases.[1] These in vitro assays measure the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
Key Experimental Approaches
-
Radiometric Assays: A classic method that measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate peptide or protein.[3] A reduction in radioactivity in the presence of the inhibitor indicates successful inhibition.
-
Fluorescence/Luminescence-Based Assays: These assays utilize changes in fluorescence or luminescence to quantify kinase activity.[4][5] They are generally high-throughput and avoid the hazards associated with radioactivity.
-
Competitive Binding Assays: These assays measure the ability of an inhibitor to displace a known ligand from the kinase's ATP-binding site.[3] The dissociation constant (Kd) is a direct measure of the binding affinity between the inhibitor and the kinase.
-
Thermal Shift Assays: This technique assesses the stabilization of a kinase upon inhibitor binding by measuring changes in its thermal denaturation profile.[6] A significant thermal shift indicates a direct interaction.
Data Presentation: Comparing Inhibitor Potency
The results from these assays are crucial for comparing the potency of a novel inhibitor like this compound against known inhibitors and across a panel of kinases.
Table 1: Comparative IC50 Values (nM) of Various Kinase Inhibitors
| Kinase Target | This compound (Hypothetical) | Imatinib | Dasatinib | Bosutinib |
| Primary Target | ||||
| Abl | 15 | 25 | 0.6 | 1.2 |
| Key Off-Targets | ||||
| Src | 250 | >10,000 | 0.8 | 1.2 |
| c-Kit | 80 | 100 | 15 | >10,000 |
| PDGFR | 120 | 100 | 20 | >10,000 |
| VEGFR2 | >10,000 | >10,000 | 30 | >10,000 |
Data for Imatinib, Dasatinib, and Bosutinib are illustrative and based on their known profiles.[2][7]
Table 2: Dissociation Constants (Kd, nM) from Competitive Binding Assays
| Kinase Target | This compound (Hypothetical) | Alternative Compound Y |
| Primary Target | ||
| p38α | 25 | 50 |
| Selected Off-Targets | ||
| JNK1 | 500 | 800 |
| ERK2 | >5,000 | >10,000 |
| GSK3β | 1,200 | 2,500 |
Cellular Assays: Validating Specificity in a Biological Context
While biochemical assays are essential, cellular assays provide a more biologically relevant assessment of an inhibitor's specificity by evaluating its effects within a living cell.
Key Experimental Protocols
-
Western Blotting: This technique is used to measure the phosphorylation status of the target kinase and its downstream substrates. A specific inhibitor should reduce phosphorylation of the intended target with minimal impact on other signaling pathways.
-
Cell-Based Reporter Assays: These assays employ engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a transcription factor downstream of the target kinase.[5] Inhibition of the kinase leads to a measurable decrease in reporter gene expression.
-
Phosphoproteomics: This unbiased, large-scale approach analyzes the phosphorylation changes across the entire proteome of a cell upon treatment with an inhibitor. It can reveal unexpected off-target effects.
Experimental Workflow for Assessing Kinase Inhibitor Specificity
The following diagram illustrates a typical workflow for characterizing the specificity of a novel kinase inhibitor.
Signaling Pathway Analysis
Understanding the signaling pathways in which the target kinase is involved is crucial for interpreting the biological effects of an inhibitor. For instance, a hypothetical inhibitor of a key kinase in the MAPK/ERK pathway would be expected to modulate downstream cellular processes like proliferation and differentiation.
MAPK/ERK Signaling Pathway
The diagram below illustrates a simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
In this hypothetical example, this compound is depicted as an inhibitor of MEK. A highly specific inhibitor would primarily block the phosphorylation of ERK, leading to reduced activation of downstream transcription factors and ultimately inhibiting cell proliferation, with minimal effects on other signaling cascades.
Conclusion
The assessment of a kinase inhibitor's specificity is a multi-faceted process that requires a combination of biochemical and cellular assays. By systematically evaluating a compound like "this compound" against a panel of kinases and in relevant cellular models, researchers can build a comprehensive specificity profile. This detailed characterization is paramount for the development of safe and effective targeted therapies. The methodologies and data presentation formats outlined in this guide provide a robust framework for these critical investigations.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pnas.org [pnas.org]
- 7. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Aureolic Acid Antibiotics Against Novel Anticancer Agents: A Comparative Guide
In the landscape of oncology drug discovery, natural products continue to provide a rich source of novel pharmacophores and mechanisms of action. Among these, the aureolic acid antibiotic family, represented by compounds such as Olivomycin A, has a long history of investigation for its potent anticancer properties. This guide provides a comparative benchmark of this class of compounds, using Olivomycin A as a representative, against recently developed novel anticancer agents that target key oncogenic signaling pathways. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and mechanistic underpinnings of these different therapeutic strategies.
Executive Summary
This guide evaluates the preclinical anticancer potential of aureolic acid antibiotics, with a focus on their established mechanisms, and contrasts them with emerging targeted therapies. Specifically, we compare the activity of Olivomycin A, a well-characterized aureolic acid antibiotic, with novel inhibitors of the Wnt/β-catenin and SHP2 signaling pathways, as well as antagonists of the α7 nicotinic acetylcholine receptor (α7 nAChR). While direct quantitative data for Demethylolivomycin B remains limited in publicly accessible literature, the analysis of its close analogue, Olivomycin A, provides a valuable framework for assessing the potential of this compound class. The comparison highlights the shift from broad-spectrum cytotoxic agents to highly specific, pathway-oriented therapies, offering a perspective on the evolving strategies in cancer treatment.
Comparative Analysis of Anticancer Potency
The in vitro efficacy of anticancer agents is a critical initial benchmark. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Olivomycin A and representative novel targeted agents against various cancer cell lines.
| Compound Class | Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Aureolic Acid Antibiotic | Olivomycin A | DNA binding | Various | Not specified in recent literature; historical data suggests nanomolar to low micromolar range. | [1] |
| Wnt Pathway Inhibitor | ICG-001 | CBP/β-catenin | HCT-116 (Colon) | 0.46 | (Data from representative studies) |
| Wnt Pathway Inhibitor | XAV939 | Tankyrase (stabilizes Axin) | SW480 (Colon) | 0.011 | (Data from representative studies) |
| SHP2 Inhibitor | TNO155 | SHP2 | NCI-H358 (Lung) | 0.011 | [2] |
| SHP2 Inhibitor | RMC-4630 | SHP2 | MIA PaCa-2 (Pancreatic) | 0.023 | (Data from representative studies) |
| α7 nAChR Antagonist | α-Cobratoxin | α7 nAChR | A549 (Lung) | Not specified in molar concentrations; effective in vivo. | [3] |
| Natural Product (Anthracycline) | Aclacinomycin A | Topoisomerase I/II | A549 (Lung) | 0.27 | [4] |
| Natural Product (Anthracycline) | Aclacinomycin A | Topoisomerase I/II | HepG2 (Liver) | 0.32 | [4] |
| Natural Product (Anthracycline) | Aclacinomycin A | Topoisomerase I/II | MCF-7 (Breast) | 0.62 | [4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, assay methods, and incubation times.
Mechanisms of Action: A Comparative Overview
The therapeutic window and potential for combination therapies are largely dictated by a drug's mechanism of action. Here, we contrast the broad-spectrum activity of aureolic acid antibiotics with the targeted nature of novel agents.
Aureolic Acid Antibiotics (e.g., Olivomycin A)
Olivomycin A and related compounds are known to be DNA-binding agents.[1] They typically intercalate into the minor groove of the DNA double helix, a mechanism that leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[1] This broad mechanism contributes to their potent cytotoxicity against a wide range of tumor cells but can also lead to significant toxicity in healthy, rapidly dividing cells.
Novel Targeted Anticancer Agents
In contrast, novel anticancer agents are often designed to interact with specific molecular targets that are dysregulated in cancer cells.
-
Wnt/β-catenin Pathway Inhibitors: The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Novel inhibitors target various components of this pathway. For instance, some prevent the interaction of β-catenin with its transcriptional coactivators, while others inhibit enzymes that regulate the stability of key pathway proteins.[4][5]
-
SHP2 Inhibitors: Src homology-2 containing protein tyrosine phosphatase-2 (SHP2) is a key signaling node that mediates cellular proliferation and survival downstream of receptor tyrosine kinases.[2][6] SHP2 inhibitors are being investigated as monotherapies and in combination with other targeted agents to overcome adaptive resistance.[7]
-
α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Antagonists: The α7 nAChR has been implicated in promoting tumor growth, proliferation, and angiogenesis in several cancers, particularly lung cancer.[3][8][9] Antagonists of this receptor represent a novel therapeutic strategy to block these pro-tumorigenic signals.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., Olivomycin A, Wnt inhibitors, SHP2 inhibitors). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect specific proteins in a sample and can be used to confirm the mechanism of action of targeted therapies.
-
Cell Lysis: Cells are treated with the test compounds for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., β-catenin, phosphorylated ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Bioactive Olivacine Derivatives—Potential Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-Demethylpaulomycin B | C32H42N2O17S | CID 139589282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
